(R)-1-(2,4-dichlorophenyl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,4-dichlorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVZHZAOWDHBOU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368819 | |
| Record name | (R)-1-(2,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133773-29-2 | |
| Record name | (αR)-2,4-Dichloro-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133773-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-1-(2,4-dichlorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanamine, 2,4-dichloro-α-methyl-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine: Chemical Properties and Synthetic Applications
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in the fields of pharmaceutical chemistry and organic synthesis. Its structural characteristics, particularly the presence of a chiral center and a dichlorinated phenyl ring, make it a valuable building block for the creation of more complex and biologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an aromatic amine.[1] Its core structure consists of an ethanamine backbone with a 2,4-dichlorophenyl group attached to the alpha-carbon. This chiral center is crucial for its application in stereospecific synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N | [2][3] |
| Molecular Weight | 190.07 g/mol | [2][3] |
| CAS Number | 133773-29-2 | [2][4] |
| Appearance | Colorless liquid | [5] |
| Boiling Point (Predicted) | 256.4 ± 25.0 °C | [4][6] |
| Density (Predicted) | 1.262 ± 0.06 g/cm³ | [4][6] |
| pKa (Predicted) | 8.28 ± 0.10 | [4][6] |
| Storage Temperature | Room temperature, under inert atmosphere, in a dark place | [4][6] |
Experimental Protocols
The primary method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture.
Protocol for Chiral Resolution of 1-(2,4-dichlorophenyl)ethanamine
This protocol is based on the formation of diastereomeric salts using a chiral resolving agent, such as (S)-Mandelic acid.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid[5]
-
Isopropyl alcohol (IPA)[5]
-
Ethanol (EtOH)[5]
-
Acetone[5]
-
Dichloromethane (CH₂Cl₂)[5]
-
4 N Sodium hydroxide (NaOH) solution[5]
-
Anhydrous sodium sulfate (Na₂SO₄)[5]
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Prepare a 3:2 solution of isopropyl alcohol and ethanol.[5]
-
Dissolve (S)-Mandelic acid (1 equivalent) in the heated solvent mixture (approximately 60 °C) until a clear solution is obtained.[5]
-
Add racemic 2,4-dichloro-α-methyl benzylamine (1 equivalent) to the hot solution.[5]
-
Allow the solution to cool to 30 °C over a period of 2 hours and continue stirring at this temperature for 24 hours to facilitate the crystallization of the diastereomeric salt.[5]
-
-
Recrystallization:
-
Collect the colorless crystals by filtration and wash them with acetone.[5]
-
Suspend the resulting salt in a fresh 3:2 IPA/EtOH solution and heat to 60 °C to redissolve.[5]
-
Cool the solution to room temperature and stir for 24 hours to allow for recrystallization, which enhances the diastereomeric purity.[5]
-
Filter the purified crystals and wash with acetone.[5]
-
-
Liberation of the Free Amine:
-
Suspend a portion of the purified salt in dichloromethane.[5]
-
Add a 4 N aqueous sodium hydroxide solution to the suspension and stir the biphasic mixture for 1 hour at room temperature.[5]
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate in vacuo to yield this compound as a colorless liquid.[5]
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
This compound is a key starting material and intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs).[2][4] Its utility stems from the reactivity of the primary amine group and the specific stereochemistry at the chiral center.
This compound and its derivatives are explored for their potential biological activities, which may be influenced by their structural similarity to other biologically active amines.[2][4] It serves as a precursor in the development of novel therapeutic agents.[2][4]
The amine functionality allows for a variety of chemical transformations, including:
-
N-Alkylation: Reaction with alkyl halides to introduce substituents on the nitrogen atom.[1]
-
Acylation: Formation of amides through reaction with acyl chlorides or anhydrides.[1]
-
Reductive Amination: Nucleophilic addition to carbonyl compounds, followed by reduction, to form more complex amines.[1]
Caption: Synthetic applications of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area, such as a fume hood.[7]
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[7]
-
Skin: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[7]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Store the compound in a tightly sealed container in a dry, well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, consulting the referenced safety data sheets and primary literature is recommended.
References
- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 3. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 5. This compound | 133773-29-2 [chemicalbook.com]
- 6. This compound | 133773-29-2 [amp.chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. spectrumchemical.com [spectrumchemical.com]
An In-Depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine
CAS Number: 133773-29-2
Abstract
This technical guide provides a comprehensive overview of (R)-1-(2,4-dichlorophenyl)ethanamine, a chiral amine of significant interest in the pharmaceutical and chemical industries. The document details its chemical and physical properties, outlines a common method for its stereoselective synthesis, and discusses its primary applications as a key building block in the development of therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a compilation of essential technical data and methodologies.
Introduction
This compound, identified by the CAS number 133773-29-2, is a chiral primary amine with the molecular formula C₈H₉Cl₂N.[1][2] Its structure, featuring a dichlorinated phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] The specific stereochemistry of the (R)-enantiomer is often crucial for the biological activity and selectivity of the final drug product. This guide will cover the fundamental properties, synthesis, and applications of this important chemical entity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₉Cl₂N | [1][2] |
| Molecular Weight | 190.07 g/mol | [1][5][6] |
| Appearance | Colorless liquid | [1][7][8] |
| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [2][8] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2][8] |
| pKa | 8.28 ± 0.10 (Predicted) | [2][8] |
| Optical Activity | 37.568° (c=0.01 g/mL in EtOH) | [8] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [2][7][8] |
| Purity | Typically >95% | [7] |
| IUPAC Name | (1R)-1-(2,4-dichlorophenyl)ethanamine | [7] |
| InChI Key | OUVZHZAOWDHBOU-RXMQYKEDSA-N | [7] |
Synthesis
The stereoselective synthesis of this compound is most commonly achieved through the resolution of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine. A widely cited method utilizes a chiral resolving agent, such as (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization.
Experimental Protocol: Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine
This protocol is adapted from established chemical literature.[1]
Materials:
-
Racemic 2,4-dichloro-α-methyl benzylamine
-
(S)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
4 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
Dissolve (S)-mandelic acid (40.2 g, 264.5 mmol) in a 3:2 mixture of IPA and EtOH (500 mL) at room temperature.
-
Heat the suspension to 60 °C until a clear solution is obtained.
-
Add racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol) to the hot solution.
-
Cool the solution to 30 °C over 2 hours and stir at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.
-
Collect the colorless crystals by filtration and wash them with acetone (70 mL).
-
-
Recrystallization for Purification:
-
Suspend the resulting salt in a 3:2 mixture of IPA/EtOH (400 mL) at room temperature.
-
Heat the mixture to 60 °C to obtain a clear solution.
-
Cool the solution to room temperature and stir for 24 hours.
-
Filter the colorless crystals and wash with acetone (40 mL) to yield the purified diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend a portion of the purified salt (12.0 g) in dichloromethane (100 mL).
-
Add aqueous 4 N sodium hydroxide solution (30 mL) to the suspension.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to afford this compound as a colorless liquid (yield: 7.5 g, 40%).[1]
-
Synthesis Workflow Diagram
Caption: Synthesis workflow via diastereomeric salt resolution.
Applications
This compound serves as a crucial building block in various synthetic applications, primarily within the pharmaceutical industry.
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.[3][4] Its chiral nature is often exploited to introduce stereospecificity in the final drug candidate, which can significantly impact efficacy and reduce side effects.
-
Drug Development: Researchers utilize this compound as a starting material for the development of novel therapeutic agents.[2][3] Its structural motifs are found in compounds targeting various biological pathways.
-
Organic Synthesis: In a broader context, it is used as a precursor for a range of organic compounds, leveraging its reactive amine group for further chemical transformations.[3]
-
Biological Research: Due to its structural similarity to other biologically active amines, it is employed in research to investigate potential biological activities and to understand structure-activity relationships.[3]
Analytical Methods
General Analytical Workflow
A combination of chromatographic and spectroscopic methods is employed to ensure the quality of the synthesized compound.
-
Chromatographic Purity:
-
Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is used to determine the purity of the volatile amine and to detect any residual solvents or starting materials.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to determine the enantiomeric excess (e.e.) of the (R)-enantiomer.
-
-
Structural Confirmation:
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the arrangement of atoms.
-
Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule.
-
Analytical Workflow Diagram
Caption: A general workflow for the analytical characterization.
Safety Information
This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7][8]
A full Safety Data Sheet (SDS) should be consulted before use.
Conclusion
This compound is a valuable chiral building block with significant applications in pharmaceutical and chemical synthesis. This guide has provided a summary of its key properties, a detailed protocol for its synthesis via resolution, and an overview of its applications and analytical characterization. The information presented herein should serve as a useful resource for professionals engaged in research and development activities involving this compound.
References
- 1. This compound | 133773-29-2 [chemicalbook.com]
- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 3. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 4. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 5. 133773-29-2|this compound|BLD Pharm [bldpharm.com]
- 6. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 133773-29-2 [sigmaaldrich.com]
- 8. This compound | 133773-29-2 [amp.chemicalbook.com]
(R)-1-(2,4-dichlorophenyl)ethanamine molecular structure and weight
An In-depth Technical Guide to (R)-1-(2,4-dichlorophenyl)ethanamine
This technical guide provides a comprehensive overview of this compound, a chiral amine of significant interest in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Molecular Structure and Chemical Identity
This compound is a primary amine featuring a stereocenter at the carbon atom adjacent to the amino group. The molecule consists of an ethylamine backbone where one hydrogen on the first carbon is substituted with a 2,4-dichlorophenyl group. The "(R)" designation specifies the stereochemistry at this chiral center.
The structure is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4. This aromatic moiety is bonded to the chiral carbon of the ethanamine group. The presence of the chlorine atoms and the amine group makes it a versatile building block in organic synthesis.
Key Identifiers:
-
IUPAC Name: (1R)-1-(2,4-dichlorophenyl)ethanamine[1]
-
SMILES: C--INVALID-LINK--N[1]
-
InChI Key: OUVZHZAOWDHBOU-RXMQYKEDSA-N[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the available data are predicted values.
| Property | Value | Source |
| Molecular Weight | 190.07 g/mol | [1][2][3][5] |
| Appearance | Colorless liquid | [3][4] |
| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [2][6] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [2][6] |
| pKa | 8.28 ± 0.10 (Predicted) | [2] |
Synthesis and Experimental Protocols
This compound is typically synthesized through the resolution of its racemic mixture. A common method involves the use of a chiral resolving agent, such as (S)-mandelic acid.
Protocol: Chiral Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine
This protocol describes the separation of the (R)- and (S)-enantiomers from a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine.
Materials:
-
Racemic 1-(2,4-dichloro-α-methylbenzyl)amine
-
(S)-Mandelic acid
-
Isopropyl alcohol
-
Ethanol
-
Acetone
-
Dichloromethane
-
4 N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation:
-
A solution of 3:2 isopropyl alcohol and ethanol is prepared.
-
(S)-Mandelic acid is added to this solution at room temperature and heated to 60 °C until a clear solution is formed.[3][6]
-
Racemic 2,4-dichloro-α-methyl benzylamine is added to the hot solution.[3][6]
-
The solution is then cooled to 30 °C over 2 hours and stirred at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.[3][6]
-
The resulting colorless crystals are collected by filtration and washed with acetone.[3][6]
-
-
Recrystallization:
-
The obtained salt is suspended in a 3:2 mixture of isopropyl alcohol and ethanol at room temperature.
-
The mixture is heated to 60 °C to achieve a clear solution, then cooled to room temperature and stirred for 24 hours to recrystallize the salt, enhancing its diastereomeric purity.[3][6]
-
The purified crystals are filtered and washed with acetone.[3][6]
-
-
Liberation of the Free Amine:
-
The purified diastereomeric salt is suspended in dichloromethane.
-
A 4 N aqueous solution of sodium hydroxide is added to the suspension.[3][6]
-
The mixture is stirred for 1 hour at room temperature to liberate the free amine.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3][6]
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield this compound as a colorless liquid.[3][6]
-
Applications in Research and Development
This compound serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its structural features are leveraged to create novel therapeutic agents.[2]
-
Pharmaceutical Synthesis: It is a key precursor in the synthesis of a variety of organic compounds with potential therapeutic properties.[2]
-
Organic Chemistry: In the field of organic chemistry, its reactive sites are utilized to form diverse molecules with specific functions.[2]
-
Biological Research: Due to its structural similarity to other biologically active amines, it is a subject of research to explore potential biological activities and develop new products for medical and biological applications.[2]
Signaling Pathways and Biological Activity
While the potential for biological activity is frequently noted due to its chemical structure, specific details on the signaling pathways modulated by this compound are not extensively documented in publicly available literature. Its primary role reported is as a synthetic intermediate in the development of new drugs.[2] Further research is required to elucidate its specific biological targets and mechanisms of action.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages in the synthesis of this compound through chiral resolution.
Caption: Synthesis workflow for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 3. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 4. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 5. (alphaR)-2,4-Dichloro-alpha-methylbenzenemethanamine | C8H9Cl2N | CID 2496565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 133773-29-2 [chemicalbook.com]
Spectroscopic Profile of (R)-1-(2,4-dichlorophenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral amine, (R)-1-(2,4-dichlorophenyl)ethanamine. Due to the limited availability of published experimental spectra for this specific enantiomer, this document focuses on predicted spectroscopic characteristics based on its molecular structure and established principles of NMR, IR, and Mass Spectrometry. This guide also outlines standardized experimental protocols for acquiring such data.
Chemical Structure and Properties
This compound is a chiral primary amine with the following key characteristics:
| Property | Value |
| Molecular Formula | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol |
| CAS Number | 133773-29-2 |
| Appearance | Expected to be a liquid at room temperature |
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of its functional groups and overall molecular structure.
Predicted ¹H NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 | d | 1H | Ar-H (proton ortho to the ethylamine group) |
| ~ 7.2 | dd | 1H | Ar-H (proton between the two chlorine atoms) |
| ~ 7.1 | d | 1H | Ar-H (proton meta to the ethylamine group) |
| ~ 4.2 | q | 1H | -CH (NH₂)CH₃ |
| ~ 1.5 (broad) | s | 2H | -NH ₂ |
| ~ 1.4 | d | 3H | -CH(NH₂)CH ₃ |
Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C (carbon attached to the ethylamine group) |
| ~ 132 | Ar-C (carbon attached to chlorine) |
| ~ 130 | Ar-C (carbon attached to chlorine) |
| ~ 129 | Ar-C H |
| ~ 127 | Ar-C H |
| ~ 125 | Ar-C H |
| ~ 50 | -C H(NH₂)CH₃ |
| ~ 25 | -CH(NH₂) C H₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| 1600-1620 | Medium | N-H bend (scissoring) |
| 1450-1500 | Strong | Aromatic C=C stretch |
| 1000-1100 | Strong | C-N stretch |
| 700-850 | Strong | C-Cl stretch |
Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 190/192/194 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |
| 175/177/179 | High | [M - CH₃]⁺ (Loss of a methyl group) |
| 154 | Moderate | [M - HCl]⁺ (Loss of hydrogen chloride) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: As this compound is expected to be a liquid, a neat sample can be analyzed. Place a single drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, typically with an electrospray ionization (ESI) or electron impact (EI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of protonated molecular ions [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
-
Data Acquisition (EI):
-
Introduce a small amount of the volatile sample into the high-vacuum source.
-
Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Acquire the mass spectrum.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Navigating the Solubility Landscape of (R)-1-(2,4-dichlorophenyl)ethanamine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. (R)-1-(2,4-dichlorophenyl)ethanamine possesses both nonpolar (the dichlorophenyl ring) and polar (the primary amine) functionalities, leading to a nuanced solubility profile across a range of organic solvents.
Qualitative Solubility Profile
Based on available information for 1-(2,4-dichlorophenyl)ethylamine and general principles of amine solubility, the following qualitative solubility characteristics can be expected. Amines, in general, are soluble in a variety of organic solvents[1].
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High [2] | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol, facilitating dissolution. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent [2] | DMSO is a strong hydrogen bond acceptor and can effectively solvate both the polar amine group and the nonpolar aromatic ring. |
| Acetone, Diethyl Ether | Moderate [2] | These solvents have intermediate polarity and can engage in dipole-dipole interactions with the solute. | |
| Nonpolar Aprotic | Toluene, Heptane | Low to Moderate | While the dichlorophenyl ring has nonpolar character, the polar amine group limits solubility in highly nonpolar solvents. |
| Chlorinated | Chloroform, Dichloromethane | Good [2] | The presence of chlorine atoms in both the solute and the solvent leads to favorable van der Waals interactions. |
| Aqueous | Water | Limited [2] | The hydrophobic dichlorophenyl ring significantly reduces water solubility, despite the presence of the polar amine group. The basicity of the amine allows for increased solubility in acidic aqueous solutions through salt formation. |
Experimental Determination of Solubility: A Detailed Protocol
The following is a standard protocol for determining the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method, followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps and PTFE septa
-
Constant temperature incubator/shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. A visible excess of solid should remain at the bottom of the vial.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of a suitable solvent (usually the same solvent or the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.
-
-
Concentration Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Logical Relationship of Solubility Factors
The interplay of various molecular and environmental factors dictates the solubility of this compound.
Caption: Factors influencing the solubility of the target compound.
Conclusion
While specific quantitative solubility data for this compound remains to be publicly documented, a strong qualitative understanding of its behavior in various organic solvents can be inferred from its molecular structure and the properties of similar compounds. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for generating reliable data. This empirical data is essential for the successful development of processes involving this key pharmaceutical intermediate.
References
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (R)-1-(2,4-dichlorophenyl)ethanamine
For Immediate Release
This technical guide provides a comprehensive overview of the safety and handling protocols for (R)-1-(2,4-dichlorophenyl)ethanamine, a chiral amine of significant interest in pharmaceutical synthesis and biological research.[1] Intended for researchers, scientists, and professionals in drug development, this document outlines the known hazards, necessary precautions, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a chiral amine featuring a 2,4-dichlorophenyl group attached to an ethylamine backbone.[1] Its specific stereochemistry makes it a valuable building block in the synthesis of complex molecular architectures. While comprehensive experimental data on its physical and chemical properties are not uniformly available, predicted values provide a useful baseline for handling and storage.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| Boiling Point | 256.4 ± 25.0 °C (Predicted) | [1] |
| Density | 1.262 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 8.28 ± 0.10 (Predicted) | [1] |
| Appearance | Colorless liquid | [2] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, it is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for understanding its potential health effects.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning |
Note: The GHS classification is based on data for this compound and closely related analogs.[2][3]
Toxicological Profile
Safe Handling and Storage
Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on standard laboratory practices for handling hazardous chemicals.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Appropriate PPE is essential to prevent exposure. The following table summarizes the recommended protective gear.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or chemical goggles. A face shield may be appropriate for splash hazards. | Must meet EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. |
| Skin | Chemical-resistant gloves. | Nitrile or neoprene gloves are generally suitable. Inspect gloves for integrity before use. |
| Laboratory coat. | To be worn at all times in the laboratory. | |
| Respiratory | Not typically required with adequate engineering controls. | If vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep in a dark place and under an inert atmosphere.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as outlined in Table 3. Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.
Experimental Protocols: Toxicological Assessment Overview
While specific experimental data for this compound is limited, the following outlines the standard methodologies that would be employed to assess its toxicological properties, based on OECD guidelines.
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method involves a stepwise procedure with a limited number of animals. The substance is administered orally to a group of animals at a defined dose. Observations of effects and mortality are made. Depending on the outcome, the test is continued with a higher or lower dose until the toxicity class can be determined.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
A single dose of the substance is applied to the eye of a test animal. The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points. The severity and reversibility of the effects are evaluated.
Visualized Workflows
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.
Conclusion
While this compound is a valuable reagent in research and development, it must be handled with the appropriate precautions due to its potential hazards. This guide summarizes the essential safety information based on currently available data. Researchers and laboratory personnel must always consult the most recent Safety Data Sheet before use and adhere to all institutional and regulatory safety guidelines. As with any chemical where comprehensive toxicological data is not available, a cautious and well-informed approach is the best practice for ensuring a safe working environment.
References
Commercial Sourcing and Technical Guide for Enantiopure (R)-1-(2,4-dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and key technical data for enantiopure (R)-1-(2,4-dichlorophenyl)ethanamine. It is intended to assist researchers, scientists, and drug development professionals in sourcing this critical chiral building block and applying relevant analytical methodologies for its quality control. This guide includes a summary of commercial suppliers, detailed experimental protocols for purity and enantiomeric excess determination, and a visualization of its application in the synthesis of a well-known active pharmaceutical ingredient (API).
Introduction
This compound is a chiral amine of significant interest in pharmaceutical and chemical synthesis.[1] Its stereospecific structure makes it a valuable intermediate for the synthesis of various bioactive molecules and APIs.[2] This guide focuses on the enantiopure (R)-isomer, providing essential information for its procurement and analysis.
Commercial Suppliers and Quantitative Data
A survey of commercial suppliers reveals the availability of this compound at varying purity levels. While many suppliers list the compound, obtaining specific quantitative data on enantiomeric excess (ee%) often requires direct inquiry or access to a certificate of analysis. The following table summarizes publicly available data from various suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Enantiomeric Excess (ee%) |
| ChemicalBook | 133773-29-2 | C₈H₉Cl₂N | 190.07 | ≥98%[3] | Not specified |
| Echemi (CHEMLYTE SOLUTIONS) | 133773-29-2 | C₈H₉Cl₂N | 190.07 | 95%[4] | Not specified |
| EvitaChem (hydrochloride) | 791098-94-7 | C₈H₁₀Cl₃N | 226.5 | >99%[2] | Not specified |
| CymitQuimica | 89981-75-9 | C₈H₉Cl₂N | 190.07 | 97%[5] | Not specified |
| Unnamed Supplier | 133492-69-0 | C₈H₉Cl₂N | 190.07 | ≥95% | 100% (for (S)-isomer)[6] |
Note: Data is based on information available from the suppliers' websites and may require confirmation. Purity is typically determined by GC or HPLC.
Experimental Protocols
Accurate determination of chemical purity and enantiomeric excess is crucial for the application of this compound in stereoselective synthesis. The following are detailed methodologies for these analyses.
Protocol 1: Determination of Chemical Purity by Gas Chromatography (GC-FID)
This method is suitable for assessing the purity of this compound and identifying any volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for amine analysis (e.g., a low-to-mid polarity column like a DB-5 or equivalent).
-
Autosampler for precise injection.
Chromatographic Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector Temperature: 280 °C.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as methanol or ethyl acetate, to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into a GC vial.
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Protocol 2: Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the (R)- and (S)-enantiomers of 1-(2,4-dichlorophenyl)ethanamine to determine the enantiomeric excess of the sample.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. Polysaccharide-based columns are often effective for the separation of chiral amines.
-
Column oven for temperature control.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral column.[7]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) (e.g., 90:10 v/v). A small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) may be added to the mobile phase to improve peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the racemic 1-(2,4-dichlorophenyl)ethanamine standard at a concentration of 1 mg/mL in the mobile phase to determine the retention times of both enantiomers.
-
Prepare the this compound sample to be analyzed at a concentration of 1 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess (ee%) is calculated using the following formula: ee% = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100 Where Area(R) and Area(S) are the peak areas of the (R)- and (S)-enantiomers, respectively.
Application in API Synthesis: The Synthesis of Sertraline
This compound is a key chiral building block in the synthesis of various active pharmaceutical ingredients. One notable example is its use in the synthesis of Sertraline, a widely used antidepressant.[9] The following diagram illustrates a simplified synthetic pathway.
This diagram illustrates the condensation of a tetralone derivative with this compound to form a Schiff base intermediate. Subsequent reduction and chiral resolution yield the desired (1S,4S)-isomer of Sertraline.
Conclusion
This compound is a commercially available chiral intermediate with critical applications in pharmaceutical synthesis. While several suppliers offer this compound, researchers and developers should diligently verify the enantiomeric excess through certificates of analysis or by employing robust analytical techniques such as chiral HPLC. The provided experimental protocols serve as a starting point for the quality control of this important building block, ensuring its suitability for stereospecific synthetic applications.
References
- 1. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 2. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 3. This compound | 133773-29-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1-(2,4-Dichlorophenyl)ethylamine | CymitQuimica [cymitquimica.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
The Role of (R)-1-(2,4-dichlorophenyl)ethanamine in Medicinal Chemistry: A Technical Guide
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine that serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its rigid dichlorophenyl group and chiral ethanamine side chain provide a valuable scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides an in-depth analysis of the synthesis, potential biological activities, and medicinal chemistry applications of this versatile intermediate.
Introduction
This compound, a chiral aromatic amine, is primarily recognized in medicinal chemistry as a key intermediate for constructing more complex molecules with therapeutic potential.[1][2] Its structural similarity to known biogenic amines suggests its potential for biological activity, making it a subject of interest in drug discovery and development.[2] The dichlorinated phenyl ring is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties and target engagement. This guide will explore the synthesis of this compound, its utility in developing bioactive molecules, and the downstream signaling pathways potentially modulated by its derivatives.
Synthesis and Physicochemical Properties
The synthesis of enantiomerically pure this compound is most commonly achieved through the chiral resolution of a racemic mixture.[1][3] This method takes advantage of the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[3][4]
Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 133773-29-2 | [2] |
| Molecular Formula | C₈H₉Cl₂N | [2] |
| Molecular Weight | 190.07 g/mol | [2] |
| Boiling Point | 256.4±25.0 °C (Predicted) | [2] |
| Density | 1.262±0.06 g/cm³ (Predicted) | [2] |
| pKa | 8.28±0.10 (Predicted) | [2] |
Role as a Building Block for Bioactive Molecules
While quantitative biological data for this compound itself is not extensively available in public literature, its incorporation into more complex molecules has led to the discovery of potent and selective therapeutic agents. The 2,4-dichlorophenyl moiety is a common feature in compounds targeting monoamine transporters.
Monoamine Transporter Inhibition
Derivatives of this compound have shown potential as monoamine reuptake inhibitors, a class of drugs commonly used to treat depression and other neurological disorders.[5] These compounds function by blocking the reuptake of neurotransmitters such as norepinephrine (NE), serotonin (5-HT), and dopamine (DA) from the synaptic cleft, thereby increasing their concentration and signaling.[5]
Binding Affinities of Representative Molecules Containing the 1-(2,4-dichlorophenyl) Moiety
| Compound | Target | IC₅₀ (nM) | Reference |
| A methylphenidate analog | Dopamine Transporter (DAT) | Data not specified as potent and selective | [6] |
| Methoxy derivative of indatraline | Dopamine Transporter (DAT) | High affinity | [7] |
| Methoxy derivative of indatraline | Serotonin Transporter (SERT) | Lower affinity | [7] |
| Methoxy derivative of indatraline | Norepinephrine Transporter (NET) | Lower affinity | [7] |
Note: The data presented is for complex derivatives and not for this compound itself. It serves to illustrate the potential of this scaffold.
Signaling Pathways Modulated by Derivatives
The therapeutic effects of monoamine reuptake inhibitors, which can be synthesized using this compound as a starting material, are mediated by complex intracellular signaling cascades. Inhibition of monoamine transporters leads to downstream modulation of pathways crucial for neuronal survival, plasticity, and function.
cAMP/PKA/CREB Signaling Pathway
Increased levels of norepinephrine in the synapse can lead to the activation of adrenergic receptors, which in turn stimulates the production of cyclic AMP (cAMP).[8] This second messenger activates Protein Kinase A (PKA), leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB).[9][10] Activated CREB promotes the transcription of genes involved in neurogenesis and synaptic plasticity.[11]
BDNF/TrkB Signaling Pathway
Another critical pathway influenced by monoamine reuptake inhibitors involves the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).[12][13][14] Chronic administration of antidepressants has been shown to increase the expression of BDNF.[13] BDNF binding to TrkB initiates signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which are vital for neuronal survival and synaptic plasticity.[15]
Experimental Protocols
Synthesis of this compound via Chiral Resolution
This protocol describes the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-(+)-mandelic acid.[3]
Materials:
-
Racemic 2,4-dichloro-α-methyl benzylamine
-
(S)-(+)-Mandelic acid
-
Isopropyl alcohol
-
Ethanol
-
Acetone
-
Dichloromethane
-
4 N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of 3:2 isopropyl alcohol and ethanol (500 mL) is prepared, and (S)-(+)-mandelic acid (40.2 g, 264.5 mmol) is added at room temperature.
-
The suspension is heated to 60 °C until a clear solution is formed.
-
Racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol) is added to the hot solution.
-
The solution is cooled to 30 °C over 2 hours and stirred at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.
-
The colorless crystals are collected by filtration and washed with acetone (70 mL).
-
The resulting salt is resuspended in 3:2 isopropyl alcohol/ethanol (400 mL) at room temperature and heated to 60 °C to obtain a clear solution.
-
The solution is cooled to room temperature and stirred for 24 hours. The recrystallized salt is collected by filtration and washed with acetone (40 mL).
-
A portion of the purified salt (12.0 g) is suspended in dichloromethane (100 mL) and treated with aqueous 4 N sodium hydroxide solution (30 mL).
-
The mixture is stirred for 1 hour at room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a colorless liquid.[3]
General Protocol for Monoamine Transporter Binding Assay
This protocol provides a general framework for assessing the binding affinity of test compounds to monoamine transporters using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the human serotonin, norepinephrine, or dopamine transporter.
-
Radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts).
-
Non-specific binding inhibitor (e.g., a high concentration of a known potent inhibitor for the respective transporter).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding inhibitor.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by plotting the percent inhibition of specific binding against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its structural features make it an ideal starting point for the synthesis of compounds targeting the central nervous system, particularly as modulators of monoamine transporters. While the biological activity of the core molecule itself is not extensively documented, its incorporation into more complex structures has led to the development of potent and selective therapeutic candidates. The understanding of the downstream signaling pathways affected by these derivatives, such as the cAMP/PKA/CREB and BDNF/TrkB pathways, provides a rational basis for the design of novel drugs for the treatment of depression and other neurological disorders. Further investigation into the structure-activity relationships of simpler derivatives of this compound could unveil new avenues for drug discovery.
References
- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 3. This compound | 133773-29-2 [chemicalbook.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norepinephrine inhibits the cytotoxicity of NK92‑MI cells via the β2‑adrenoceptor/cAMP/PKA/p‑CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the cAMP/PKA/CREB Pathway Contributes to the Analgesic Effects of Electroacupuncture in the Anterior Cingulate Cortex in a Rat Pain Memory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of extracellular signal-regulated kinase/cAMP response element-binding protein/brain-derived neurotrophic factor signal transduction pathway in depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antidepressant Drugs Transactivate TrkB Neurotrophin Receptors in the Adult Rodent Brain Independently of BDNF and Monoamine Transporter Blockade | PLOS One [journals.plos.org]
- 13. Antidepressant Drugs Transactivate TrkB Neurotrophin Receptors in the Adult Rodent Brain Independently of BDNF and Monoamine Transporter Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BDNF receptor TrkB as the mediator of the antidepressant drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Chiral Building Block: (R)-1-(2,4-dichlorophenyl)ethanamine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-1-(2,4-dichlorophenyl)ethanamine , a chiral amine, has emerged as a valuable and versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, including a stereocenter and a dichlorinated phenyl ring, make it a sought-after intermediate for creating compounds with specific pharmacological activities. This guide provides a comprehensive overview of its applications in drug discovery, focusing on its role in the development of cannabinoid receptor modulators and potential antifungal agents.
Core Applications in Medicinal Chemistry
The primary application of this compound in drug discovery lies in its use as a scaffold to introduce chirality and specific structural motifs into drug candidates. The presence of the 2,4-dichlorophenyl group is a common feature in many biologically active compounds, contributing to favorable binding interactions with various biological targets.
Cannabinoid Receptor Modulators
A significant area of application for this chiral amine is in the synthesis of pyrazole and pyrimidine derivatives that act as modulators of the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system, which plays a crucial role in regulating a wide range of physiological processes, including pain, inflammation, appetite, and mood.
1. Pyrazole-based Cannabinoid Receptor Inverse Agonists:
Derivatives incorporating the 1-(2,4-dichlorophenyl)pyrazole scaffold have been extensively investigated as CB1 receptor inverse agonists. These compounds have shown potential in the treatment of obesity and related metabolic disorders. The this compound moiety can be a crucial starting material for the synthesis of the pyrazole core.
2. Pyrimidine-based Cannabinoid Receptor 2 (CB2) Agonists:
The 2,4-dichlorophenylamino moiety has been incorporated into pyrimidine-based structures to develop selective CB2 receptor agonists. These compounds are of interest for their potential therapeutic effects in treating inflammatory pain and other inflammatory conditions, as they can modulate the immune system without the psychoactive side effects associated with CB1 receptor activation.[1][2][3]
Antifungal Agents
The 1-(2,4-dichlorophenyl)ethyl moiety is also a key structural feature in several antifungal agents, particularly those belonging to the triazole class. These drugs function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes. While direct synthesis from this compound is less commonly documented in this specific context, its structural resemblance to key intermediates highlights its potential as a starting material for novel antifungal drug discovery.
Quantitative Biological Data
The following tables summarize the biological activity of representative compounds derived from or structurally related to this compound.
Table 1: Cannabinoid Receptor Binding Affinity of Pyrazole Derivatives
| Compound ID | R Group | CB1 Ki (nM) | CB2 Ki (nM) |
| 1a | -CH3 | 2.0 ± 0.3 | 19620 ± 2540 |
| 1b | -H | 12.8 ± 1.2 | >25000 |
| 1c | -Cl | 3.5 ± 0.4 | 15340 ± 1870 |
Data from radioligand binding assays using [3H]CP-55,940.[4]
Table 2: In Vivo Efficacy of a Selective CB2 Receptor Agonist
| Compound ID | Assay | ED50 (mg/kg) |
| GW842166X | Rat Freund's Complete Adjuvant (FCA) model of inflammatory pain | 0.1 |
ED50 represents the dose required to produce a 50% reversal of thermal hyperalgesia.[5]
Table 3: Antifungal Activity of Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) |
| 5j | Microsporum gypseum | 6.25 |
| 5m | Staphylococcus aureus | 6.25 |
MIC (Minimum Inhibitory Concentration) determined by broth microdilution method.[6]
Experimental Protocols
Synthesis of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide Derivatives (General Procedure)
A key intermediate for pyrazole-based cannabinoid receptor modulators can be synthesized from 1-(2,4-dichlorophenyl)ethanone. Although not directly starting from the chiral amine, this highlights the synthesis of the core scaffold.
-
Synthesis of Ethyl 2-(2,4-dichlorobenzoyl)acetate: To a solution of sodium ethoxide in ethanol, add 1-(2,4-dichlorophenyl)ethanone and diethyl oxalate. The mixture is stirred at room temperature. After completion, the reaction is quenched with an acid, and the product is extracted.
-
Synthesis of Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate: The diketoester from the previous step is reacted with hydrazine hydrate in ethanol under reflux.
-
Synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: The pyrazole ester is hydrolyzed using a base such as sodium hydroxide in a mixture of ethanol and water.
-
Synthesis of 1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide: The carboxylic acid is activated with a coupling agent (e.g., HATU) and reacted with N-aminopiperidine in the presence of a base like triethylamine in a suitable solvent such as DMF.
Cannabinoid Receptor Binding Assay
This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for CB1 and CB2 receptors.[7][8][9][10]
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1 or CB2 receptors (e.g., HEK293 cells).
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [3H]CP-55,940) and various concentrations of the test compound.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[7]
GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein-coupled receptors like the cannabinoid receptors.[7][11][12]
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with GDP, the test compound (agonist), and [35S]GTPγS.
-
Filtration: The reaction is stopped by filtration, and the amount of bound [35S]GTPγS is quantified.
-
Data Analysis: The EC50 and Emax values are determined from the dose-response curves to characterize the compound as a full or partial agonist.[7]
In Vitro Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.[13][14][15][16][17]
-
Medium: A suitable broth medium, such as RPMI-1640, is used.
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.[15]
Signaling Pathways and Experimental Workflows
CB1 Receptor Inverse Agonist Signaling Pathway
CB1 receptor inverse agonists bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity.[18][19] This leads to an increase in adenylyl cyclase activity and a subsequent increase in intracellular cAMP levels.
CB2 Receptor Agonist Anti-Inflammatory Signaling Pathway
Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[1][20] This can modulate the activity of downstream effectors like protein kinase A (PKA), leading to the inhibition of pro-inflammatory cytokine release.
Experimental Workflow for Drug Candidate Evaluation
The following diagram illustrates a typical workflow for the synthesis and evaluation of new drug candidates based on this compound.
Conclusion
This compound stands out as a chiral intermediate of significant interest in the field of drug discovery. Its incorporation into various molecular scaffolds has led to the development of potent and selective modulators of the cannabinoid system, offering potential therapeutic avenues for a range of disorders, including obesity and inflammatory pain. Furthermore, its structural similarity to key components of established antifungal agents suggests its utility in the design of novel anti-infective drugs. The data and protocols presented in this guide underscore the importance of this chiral building block and provide a solid foundation for researchers and drug development professionals to explore its full potential in creating the next generation of therapeutics.
References
- 1. What are CB2 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. iris.uniss.it [iris.uniss.it]
- 5. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. egrove.olemiss.edu [egrove.olemiss.edu]
- 9. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. pnrjournal.com [pnrjournal.com]
- 14. mdpi.com [mdpi.com]
- 15. dovepress.com [dovepress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 19. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine from a Racemic Mixture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in pharmaceutical research and development, serving as a key building block in the synthesis of various biologically active molecules. The stereochemistry of this compound is crucial for its pharmacological activity, necessitating the separation of the desired (R)-enantiomer from its racemic mixture. This application note provides detailed protocols for the chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine via diastereomeric salt formation using two common resolving agents: (S)-mandelic acid and (+)-di-p-toluoyl-D-tartaric acid (DPTTA).
The principle of this classical resolution method lies in the reaction of the racemic amine with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility. This difference allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequent liberation of the amine from the isolated salt yields the enantiomerically enriched product.
Data Presentation
The following table summarizes the quantitative data for the chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-mandelic acid. Data for the resolution with (+)-di-p-toluoyl-D-tartaric acid is presented as a general method, as specific yields and enantiomeric excess are highly dependent on optimized conditions for this particular substrate.
| Resolving Agent | Molar Ratio (Amine:Acid) | Solvent System | Yield of (R)-enantiomer | Enantiomeric Excess (e.e.) |
| (S)-Mandelic Acid | 1:1 | Isopropyl Alcohol / Ethanol (3:2) | ~40% | >99% |
| (+)-Di-p-toluoyl-D-tartaric Acid | 1:0.5 to 1:1 | Methanol or Ethanol | Substrate Dependent | Substrate Dependent |
Experimental Protocols
Protocol 1: Chiral Resolution using (S)-Mandelic Acid
This protocol details the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine to yield the (R)-enantiomer.[1]
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (CH₂Cl₂)
-
4 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Resolving Agent Solution:
-
In a suitable reaction vessel, add (S)-Mandelic acid (1.0 equivalent) to a 3:2 mixture of isopropyl alcohol and ethanol.
-
Heat the suspension to 60 °C with stirring until a clear solution is formed.
-
-
Formation of the Diastereomeric Salt:
-
To the hot solution of (S)-mandelic acid, add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent).
-
Slowly cool the resulting solution to 30 °C over a period of 2 hours.
-
Continue stirring at 30 °C for 24 hours to facilitate the crystallization of the diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the colorless crystals by filtration.
-
Wash the crystals with cold acetone.
-
Suspend the resulting salt in a fresh 3:2 mixture of IPA/EtOH and heat to 60 °C until a clear solution is obtained.
-
Allow the solution to cool to room temperature and stir for an additional 24 hours.
-
Filter the purified colorless crystals and wash with cold acetone.
-
-
Liberation of this compound:
-
Suspend a portion of the purified salt in dichloromethane.
-
Add aqueous 4 N sodium hydroxide solution and stir the mixture vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to afford this compound as a colorless liquid.[1]
-
Protocol 2: General Procedure for Chiral Resolution using (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
This protocol provides a general framework for the resolution of racemic amines and can be adapted and optimized for 1-(2,4-dichlorophenyl)ethanamine.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
-
Methanol or Ethanol
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating.
-
In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, also with gentle heating.
-
Add the DPTTA solution to the amine solution.
-
-
Crystallization:
-
Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to initiate crystallization.
-
For enhanced crystallization, cool the mixture in an ice bath or refrigerate for several hours to overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the salt under vacuum.
-
-
Liberation of this compound:
-
Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., diethyl ether) and an aqueous basic solution (e.g., 2 M NaOH).
-
Stir the mixture until the salt has completely dissolved and partitioned between the two phases.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess (e.e.) of the resolved this compound should be determined using chiral High-Performance Liquid Chromatography (HPLC). A general method is provided below, which should be optimized for the specific instrumentation and column used.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for the separation of chiral amines. Examples include columns with cellulose or amylose derivatives, such as Chiralcel® OD or Chiralpak® AD columns.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a non-polar solvent like n-hexane or heptane and an alcohol modifier such as isopropanol or ethanol. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.
-
Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Procedure:
-
Prepare a standard solution of the racemic 1-(2,4-dichlorophenyl)ethanamine to determine the retention times of both enantiomers.
-
Prepare a solution of the resolved this compound sample.
-
Inject both the racemic standard and the sample onto the chiral HPLC system.
-
Calculate the enantiomeric excess using the peak areas of the two enantiomers in the sample chromatogram: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
-
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the chiral resolution process.
Caption: Workflow for the chiral resolution with (S)-mandelic acid.
Caption: General workflow for the chiral resolution with DPTTA.
References
Chiral Resolution of 1-(2,4-Dichlorophenyl)ethanamine using Tartaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using tartaric acid as the resolving agent. The methodology is based on the principle of diastereomeric salt formation and fractional crystallization, a robust and widely applicable technique for the separation of enantiomers. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and a systematic approach to achieve efficient enantioseparation of this key chiral intermediate.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The enantiomers of a chiral compound often exhibit significantly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a critical aspect of drug development to enhance therapeutic efficacy and minimize adverse effects. 1-(2,4-Dichlorophenyl)ethanamine is a valuable chiral intermediate, and its resolution into individual enantiomers is a key step in the synthesis of several important molecules.
Classical resolution via diastereomeric salt formation remains a highly effective and economical method for obtaining enantiomerically pure compounds on both laboratory and industrial scales.[1][2] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4] Tartaric acid, a naturally occurring and readily available chiral dicarboxylic acid, is a widely used resolving agent for racemic amines.[4][5]
This application note details the principles and a general protocol for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine using L-(+)-tartaric acid.
Principle of the Method
The chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine with L-(+)-tartaric acid involves two primary stages:
-
Diastereomeric Salt Formation: The racemic amine, a mixture of (R)- and (S)-1-(2,4-dichlorophenyl)ethanamine, is reacted with an enantiomerically pure form of tartaric acid, for instance, L-(+)-tartaric acid. This acid-base reaction results in the formation of two diastereomeric salts:
-
(R)-1-(2,4-dichlorophenyl)ethanaminium L-tartrate
-
(S)-1-(2,4-dichlorophenyl)ethanaminium L-tartrate
-
-
Fractional Crystallization: Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent.[3] By carefully selecting the solvent and optimizing crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomerically Enriched Amine: The isolated crystalline diastereomeric salt is then treated with a base to neutralize the tartaric acid and liberate the free, enantiomerically enriched amine. The other enantiomer remains in the mother liquor and can also be recovered.
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine. Optimization of solvent, stoichiometry, and crystallization conditions is often necessary to achieve the best results for a specific application.
Materials and Reagents
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Ethanol
-
Isopropanol
-
2 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, magnetic stirrer, filtration apparatus)
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 1-(2,4-dichlorophenyl)ethanamine in 100 mL of a selected solvent (e.g., methanol, ethanol, or isopropanol). Stir the solution at room temperature until the amine is completely dissolved.
-
Resolving Agent Addition: In a separate flask, dissolve a stoichiometric equivalent of L-(+)-tartaric acid in a minimal amount of the same warm solvent. Note: A common starting point is to use 0.5 to 1.0 molar equivalents of the resolving agent relative to the racemic amine.[6]
-
Salt Formation: Slowly add the warm tartaric acid solution to the amine solution with continuous stirring. An exothermic reaction may be observed, and a precipitate may begin to form.
-
Heating to Dissolution: Gently heat the mixture to reflux until all the solid dissolves, forming a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For optimal crystal formation and yield, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours or overnight.
-
Isolation of Crystals: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Free Amine
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 50 mL of water.
-
Basification: While stirring, add 2 M sodium hydroxide solution dropwise until the solution becomes strongly basic (pH > 10), and the salt has completely dissolved, liberating the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine three times with 30 mL portions of a suitable organic solvent like dichloromethane.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 1-(2,4-dichlorophenyl)ethanamine.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following tables provide a template for presenting such data. Note: The values presented are representative examples and may vary based on the specific experimental conditions.
Table 1: Influence of Solvent on the Chiral Resolution
| Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| Methanol | 1:0.5 | 35 | 85 |
| Ethanol | 1:0.5 | 40 | 90 |
| Isopropanol | 1:0.5 | 38 | 88 |
Table 2: Influence of Molar Ratio of Resolving Agent (in Ethanol)
| Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| 1:0.5 | 40 | 90 |
| 1:0.75 | 45 | 92 |
| 1:1.0 | 48 | 95 |
Visualization of the Experimental Workflow
The logical flow of the chiral resolution process can be visualized as follows:
Caption: Workflow for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine.
Conclusion
The chiral resolution of 1-(2,4-dichlorophenyl)ethanamine using tartaric acid is a highly effective method for obtaining enantiomerically enriched products. The success of this process is critically dependent on the careful selection of the solvent and the optimization of crystallization conditions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop a robust and efficient separation process tailored to their specific needs in drug discovery and development. Further optimization through screening of different tartaric acid derivatives and crystallization parameters can lead to even higher yields and enantiomeric purities.
References
Application Notes and Protocols: (R)-1-(2,4-dichlorophenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine that holds significant potential as a versatile chiral auxiliary in asymmetric synthesis.[1] Its structural similarity to the well-established chiral auxiliary, (R)-1-phenylethylamine (α-PEA), suggests its utility in directing stereoselective transformations to produce enantiomerically enriched molecules, which are crucial in the development of pharmaceuticals and other biologically active compounds.[1] The presence of the dichlorophenyl group can offer unique steric and electronic properties, potentially influencing the diastereoselectivity of reactions in a favorable manner.
This document provides detailed application notes and proposed protocols for the use of this compound as a chiral auxiliary in the asymmetric synthesis of α-amino acids via a diastereoselective Strecker reaction. The protocols are based on established methodologies for similar chiral amines and serve as a guide for researchers to explore the utility of this specific auxiliary.
Core Application: Asymmetric Synthesis of α-Amino Acids
A prominent application of chiral phenylethylamine derivatives is in the asymmetric synthesis of α-amino acids. The Strecker synthesis, a three-component reaction between an aldehyde, a cyanide source, and an amine, is a powerful method for accessing these valuable building blocks. By employing a chiral amine like this compound, the intermediate imine is rendered chiral, leading to a diastereoselective addition of the cyanide nucleophile. Subsequent hydrolysis of the resulting α-aminonitrile yields the desired α-amino acid with high enantiomeric purity.
Application Note 1: Diastereoselective Strecker Synthesis of Non-natural α-Amino Acids
This application note details a proposed method for the synthesis of enantiomerically enriched non-natural α-amino acids using this compound as a chiral auxiliary. The protocol is exemplified by the synthesis of (S)-tert-leucine.
General Workflow
The overall synthetic strategy involves three main steps:
-
Iminé Formation: Reaction of an aldehyde with this compound to form a chiral imine.
-
Diastereoselective Cyanide Addition: Addition of a cyanide source to the chiral imine to form a diastereomerically enriched α-aminonitrile. This step is often accompanied by a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the formation of that diastereomer.[2]
-
Auxiliary Cleavage and Hydrolysis: Removal of the chiral auxiliary and hydrolysis of the nitrile group to afford the target α-amino acid.
Data Presentation: Expected Diastereoselectivity and Yields
The following table summarizes the expected diastereomeric ratios and yields for the synthesis of α-aminonitriles from various aldehydes, based on results obtained with similar chiral auxiliaries.[2][3]
| Aldehyde (R-CHO) | R-Group | Expected Diastereomeric Ratio (dr) | Expected Yield (%) |
| Pivaldehyde | t-Butyl | >99:1 | 85-95 |
| Isovaleraldehyde | i-Butyl | >95:5 | 80-90 |
| Benzaldehyde | Phenyl | >90:10 | 88-96 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | >92:8 | 90-97 |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-((R)-1-(2,4-dichlorophenyl)ethyl)-2-amino-3,3-dimethylbutanenitrile
This protocol describes the diastereoselective Strecker reaction using pivaldehyde as the aldehyde component.
Materials:
-
This compound
-
Pivaldehyde
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol (5 mL per mmol of amine).
-
Add pivaldehyde (1.1 eq.) to the solution and stir at room temperature for 30 minutes to form the corresponding imine in situ.
-
In a separate flask, dissolve sodium cyanide (1.2 eq.) in a minimal amount of water and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate of the desired diastereomer of the α-aminonitrile is expected to form over 24-48 hours.
-
Collect the precipitate by filtration and wash with cold methanol.
-
Dry the solid under vacuum to obtain the diastereomerically pure α-aminonitrile.
Protocol 2: Cleavage of the Chiral Auxiliary and Hydrolysis to (S)-tert-Leucine
This protocol describes the removal of the this compound auxiliary and the conversion of the aminonitrile to the corresponding amino acid.
Materials:
-
(S)-N-((R)-1-(2,4-dichlorophenyl)ethyl)-2-amino-3,3-dimethylbutanenitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
-
Ammonium hydroxide solution
Procedure:
-
Suspend the α-aminonitrile (1.0 eq.) in concentrated hydrochloric acid (10 mL per mmol of nitrile).
-
Heat the mixture at reflux for 12-18 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with diethyl ether (3 x 20 mL) to remove the cleaved chiral auxiliary. The auxiliary can be recovered from the organic layer for reuse.
-
Apply the aqueous layer to a column of Dowex 50WX8 ion-exchange resin.
-
Wash the resin with water to remove inorganic salts.
-
Elute the amino acid from the resin with a dilute ammonium hydroxide solution.
-
Lyophilize the eluate to obtain the pure (S)-tert-leucine.
Visualizations
Workflow for Asymmetric Strecker Synthesis
Caption: General workflow for the asymmetric synthesis of α-amino acids.
Proposed Mechanism of Chiral Induction
Caption: Proposed model for diastereoselective cyanide addition.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Protocol for N-acylation of (R)-1-(2,4-dichlorophenyl)ethanamine
Application Note
The N-acylation of (R)-1-(2,4-dichlorophenyl)ethanamine is a crucial chemical transformation for the synthesis of a variety of compounds with significant applications in the pharmaceutical and agrochemical industries. This chiral amine serves as a key building block, and its acylation allows for the introduction of diverse functional groups, leading to the generation of libraries of amide derivatives for drug discovery and development. The resulting N-acyl compounds often exhibit a range of biological activities.
This document provides detailed protocols for the N-acylation of this compound with various acylating agents, including acetyl chloride, acetic anhydride, and benzoyl chloride. The procedures outlined below are based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the acidic byproduct generated during the acylation of amines with acyl halides or anhydrides.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide bond.
Caption: General N-acylation Reaction.
Experimental Protocols
Detailed methodologies for the N-acylation using different acylating agents are provided below.
Protocol 1: N-Acetylation with Acetyl Chloride
This protocol describes the synthesis of N-((R)-1-(2,4-dichlorophenyl)ethyl)acetamide using acetyl chloride as the acylating agent.
Materials:
-
This compound
-
Acetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acetylated product.
Protocol 2: N-Acetylation with Acetic Anhydride
This protocol details the synthesis of N-((R)-1-(2,4-dichlorophenyl)ethyl)acetamide using acetic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine or Sodium acetate
-
Water
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1.0 eq) in water.
-
Add acetic anhydride (1.5 eq) and a base such as pyridine (1.2 eq) or sodium acetate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product to get pure N-((R)-1-(2,4-dichlorophenyl)ethyl)acetamide.
Protocol 3: N-Benzoylation with Benzoyl Chloride
This protocol outlines the synthesis of N-((R)-1-(2,4-dichlorophenyl)ethyl)benzamide using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or diethyl ether in a flask.
-
Add 10% aqueous NaOH solution (2.0 eq).
-
Cool the biphasic mixture to 0-5 °C and add benzoyl chloride (1.1 eq) dropwise with vigorous stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the solid residue by recrystallization from ethanol to afford the N-benzoylated product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-acylation of this compound based on general procedures for similar primary amines. Actual yields may vary depending on the specific reaction scale and conditions.
| Acylating Agent | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 2 - 4 | 85 - 95 |
| Acetic Anhydride | Pyridine | Water | RT | 1 - 3 | 80 - 90 |
| Benzoyl Chloride | Sodium Hydroxide (aq) | Dichloromethane | 0 °C to RT | 1 - 2 | 90 - 98 |
| Propionyl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 2 - 4 | 85 - 95 |
| Butyryl Chloride | Triethylamine | Dichloromethane | 0 °C to RT | 2 - 4 | 85 - 95 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for a typical N-acylation reaction.
Caption: Experimental Workflow for N-Acylation.
The logical relationship for selecting the appropriate N-acylation protocol can be visualized as follows:
Caption: Protocol Selection Logic.
Application Note: Determination of Enantiomeric Purity of (R)-1-(2,4-dichlorophenyl)ethanamine by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,4-dichlorophenyl)ethanamine is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemical purity of this amine is critical as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable and accurate analytical method is required to determine its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for the separation and quantification of enantiomers.[1][2][3] This application note details a robust chiral HPLC method for determining the enantiomeric purity of this compound.
The method described herein utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in resolving a wide range of chiral compounds, including amines.[3][4] The protocol provides a comprehensive guide for sample preparation, chromatographic conditions, system suitability, and data analysis to ensure accurate and reproducible results.
Experimental Protocol
This section outlines the detailed methodology for the determination of the enantiomeric purity of this compound.
Materials and Reagents
-
This compound (Reference Standard)
-
(S)-1-(2,4-dichlorophenyl)ethanamine (Reference Standard)
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
Diethylamine (DEA), analytical grade
-
Methanol, HPLC grade (for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase (n-Hexane / 2-Propanol / Diethylamine, 90:10:0.1, v/v/v)
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of this compound reference standard in 10 mL of diluent.
-
Racemic Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of racemic 1-(2,4-dichlorophenyl)ethanamine in 10 mL of diluent. This solution is used for system suitability to confirm the resolution of the two enantiomers.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of diluent.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified. Inject the racemic standard solution and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Analytical Procedure
-
Equilibrate the CHIRALCEL® OD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the racemic standard solution to determine the retention times of the (R) and (S) enantiomers and to verify system suitability.
-
Inject the standard solution of this compound to confirm the elution order.
-
Inject the sample solution in duplicate.
-
Record the chromatograms and integrate the peak areas for both enantiomers.
Data Presentation and Results
The enantiomeric purity is calculated as the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100
Typical Chromatographic Data
The following table summarizes the expected retention times and resolution for the enantiomers of 1-(2,4-dichlorophenyl)ethanamine under the specified chromatographic conditions.
| Compound | Retention Time (min) |
| (S)-1-(2,4-dichlorophenyl)ethanamine | ~ 8.5 |
| This compound | ~ 10.2 |
System Suitability Results
| Parameter | Typical Value | Acceptance Criteria |
| Resolution (Rs) | 2.1 | ≥ 1.5 |
| Tailing Factor (T) for (R)-enantiomer | 1.2 | ≤ 2.0 |
| Theoretical Plates (N) for (R)-enantiomer | 5500 | ≥ 2000 |
Sample Analysis Results
| Sample ID | Peak Area (R)-enantiomer | Peak Area (S)-enantiomer | Enantiomeric Purity (% ee) |
| Sample 1 | 1,250,000 | 6,250 | 99.0% |
| Sample 2 | 1,300,000 | 5,200 | 99.2% |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the determination of enantiomeric purity.
Caption: Workflow for HPLC Determination of Enantiomeric Purity.
Conclusion
The chiral HPLC method described in this application note is demonstrated to be suitable for the determination of the enantiomeric purity of this compound. The method is specific, robust, and provides excellent resolution between the two enantiomers. The detailed protocol and system suitability criteria ensure the reliability and accuracy of the results, making it a valuable tool for quality control in pharmaceutical development and manufacturing.
References
Application Notes and Protocols for Chiral GC Analysis of (R)-1-(2,4-dichlorophenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of chiral amines is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. (R)-1-(2,4-dichlorophenyl)ethanamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust and reliable analytical method for determining its enantiomeric purity is essential for quality control and regulatory compliance.
This application note provides a detailed protocol for the chiral gas chromatography (GC) analysis of this compound. The method involves a pre-column derivatization step using trifluoroacetic anhydride (TFAA) to convert the enantiomers into their corresponding N-trifluoroacetyl (N-TFA) diastereomers. These derivatives exhibit improved volatility and chromatographic properties, allowing for excellent separation on a cyclodextrin-based chiral capillary column.
Experimental Protocols
This section details the necessary materials, reagents, and procedures for the sample preparation, derivatization, and GC analysis.
1. Materials and Reagents
-
This compound standard
-
Racemic 1-(2,4-dichlorophenyl)ethanamine standard (for method development)
-
Trifluoroacetic anhydride (TFAA) (≥99% purity)
-
Methylene chloride (CH₂Cl₂), HPLC or GC grade
-
Pyridine, anhydrous (optional, as a catalyst)
-
Nitrogen gas, high purity
-
Vials, 2 mL, with PTFE-lined caps
-
Microsyringes
2. Derivatization Protocol: N-Trifluoroacetylation
The primary amine functionality of 1-(2,4-dichlorophenyl)ethanamine is derivatized to improve its thermal stability and chromatographic performance.
-
Sample Preparation: Accurately weigh approximately 10 mg of the 1-(2,4-dichlorophenyl)ethanamine sample or standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methylene chloride to obtain a concentration of 1 mg/mL.
-
Reaction Setup: Transfer 100 µL of the sample solution into a 2 mL vial.
-
Reagent Addition: Add 100 µL of methylene chloride and 50 µL of trifluoroacetic anhydride (TFAA) to the vial. If desired, 10 µL of anhydrous pyridine can be added to catalyze the reaction.
-
Reaction Conditions: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature (approx. 25°C) for 30 minutes.
-
Evaporation: After the reaction is complete, evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of methylene chloride. The sample is now ready for GC injection.
3. Gas Chromatography (GC) Method
The following GC conditions are based on established methods for the separation of N-TFA derivatized amphetamine and phenylethylamine enantiomers and are expected to provide excellent resolution for the target analyte.[1]
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Chiral Column: Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm I.D., 0.12 µm film thickness) is recommended as the primary column.
-
Alternative Column: Astec® CHIRALDEX™ G-PN (30 m x 0.25 mm I.D., 0.12 µm film thickness) can be used, which may provide a reversal of the enantiomer elution order.
-
-
Carrier Gas: Helium, constant flow at 2.7 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 80:1
-
Oven Temperature Program: 140°C isothermal.[1] (Note: Temperature optimization may be required for the specific analyte).
-
Detector: FID
-
Detector Temperature: 250°C
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 450 mL/min
-
Makeup Gas (Helium): 30 mL/min
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of N-trifluoroacetyl-1-(2,4-dichlorophenyl)ethanamine based on the analysis of structurally similar compounds like N-TFA-amphetamine.[1] The exact retention times and resolution should be confirmed experimentally.
| Parameter | Expected Value | Source |
| Column | Astec® CHIRALDEX™ G-DP (30 m x 0.25 mm, 0.12 µm) | [1] |
| Analyte | N-TFA-(S)-1-(2,4-dichlorophenyl)ethanamine | N/A |
| Retention Time (t_R1_) | ~ 15 - 20 min (Elution order to be determined) | [1] |
| Analyte | N-TFA-(R)-1-(2,4-dichlorophenyl)ethanamine | N/A |
| Retention Time (t_R2_) | ~ 16 - 22 min (Elution order to be determined) | [1] |
| Resolution (R_s_) | > 1.5 | [1] |
| Analysis Time | < 25 min | [1] |
Mandatory Visualization
The following diagram illustrates the complete experimental workflow for the chiral GC analysis.
Caption: Experimental workflow for the chiral GC analysis of 1-(2,4-dichlorophenyl)ethanamine.
References
Application Notes and Protocols for the Large-Scale Synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(2,4-dichlorophenyl)ethanamine is a key chiral building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry is often crucial for the biological activity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the large-scale synthesis of this compound, targeting high purity and enantiomeric excess suitable for pharmaceutical use. Three primary synthetic strategies are discussed: classical resolution, enzymatic kinetic resolution, and asymmetric synthesis. This guide presents quantitative data for each method, detailed experimental protocols, and process workflows to aid in the selection and implementation of the most suitable manufacturing process.
Introduction
Chiral amines are integral components of many pharmaceuticals, and their enantioselective synthesis is a critical aspect of drug development and manufacturing.[2] this compound, a chiral primary amine, serves as a vital intermediate in the production of several APIs. The demand for enantiomerically pure forms of such intermediates is driven by the need for drugs with improved efficacy and reduced side effects. This document outlines and compares scalable methods for the production of the (R)-enantiomer of 1-(2,4-dichlorophenyl)ethanamine, providing a resource for process chemists and researchers in the pharmaceutical industry.
Synthetic Strategies and Quantitative Data
The large-scale synthesis of this compound can be achieved through several methods, each with distinct advantages and challenges in terms of yield, enantioselectivity, cost, and environmental impact. The following table summarizes quantitative data for the most relevant industrial-scale methods.
Table 1: Comparison of Large-Scale Synthetic Methods for this compound
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee%) | Key Advantages | Key Disadvantages |
| Classical Resolution | Racemic 1-(2,4-dichlorophenyl)ethanamine | (S)-Mandelic Acid | ~40% | >98% | Well-established, reliable method. | Theoretical maximum yield of 50%, requires resolving agent recovery. |
| Enzymatic Synthesis (via Asymmetric Reduction of a Precursor) | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase (e.g., from Scheffersomyces stipitis) | 88.2% | >99.9% | High yield and enantioselectivity, green and sustainable. | Requires specific enzyme and cofactor regeneration system. |
| Asymmetric Hydrogenation | 2,4-dichloroacetophenone imine | Chiral Rhodium or Iridium catalysts (e.g., with BINAP) | >90% | >95% | High throughput, excellent enantioselectivity. | High cost of precious metal catalysts, requires specialized equipment. |
Experimental Protocols
Method 1: Classical Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine
This protocol describes the resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-mandelic acid as the resolving agent.
Materials:
-
Racemic 2,4-dichloro-α-methyl benzylamine
-
(S)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
4 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In a suitable reactor, dissolve (S)-Mandelic acid (40.2 g, 264.5 mmol) in a 3:2 mixture of isopropyl alcohol and ethanol (500 mL) at room temperature.
-
Heat the suspension to 60°C until a clear solution is obtained.
-
To the hot solution, add racemic 2,4-dichloro-α-methyl benzylamine (50 g, 264.5 mmol).
-
Cool the solution to 30°C over 2 hours and stir at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.
-
Collect the colorless crystals by filtration and wash with acetone (70 mL).
-
-
Recrystallization:
-
Suspend the obtained salt in a 3:2 mixture of IPA/EtOH (400 mL) at room temperature.
-
Heat the mixture to 60°C to obtain a clear solution.
-
Cool the solution to room temperature and stir for 24 hours.
-
Filter the colorless crystals and wash with acetone (40 mL) to yield the desired diastereomerically pure salt.
-
-
Liberation of the Free Amine:
-
Suspend a portion of the salt (12.0 g) in dichloromethane (100 mL).
-
Add 4 N aqueous sodium hydroxide solution (30 mL).
-
Stir the mixture for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound as a colorless liquid (7.5 g, 40% yield).[3]
-
Diagram 1: Workflow for Classical Resolution
Caption: Workflow for Classical Resolution of the Amine.
Method 2: Enzymatic Synthesis via Asymmetric Reduction of a Precursor
This protocol is based on the highly efficient synthesis of a structurally related chiral alcohol and is a proposed adaptation for the synthesis of the target amine, likely through a transaminase-mediated reaction from the corresponding ketone.
Materials:
-
2,4-Dichloroacetophenone
-
Engineered (R)-selective transaminase
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., potassium phosphate buffer)
-
Organic solvent (e.g., MTBE or toluene)
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffered aqueous solution.
-
Add the engineered transaminase and the PLP cofactor.
-
In a separate vessel, dissolve 2,4-dichloroacetophenone in an organic solvent.
-
Add the amine donor (e.g., isopropylamine) to the aqueous phase.
-
-
Biocatalytic Conversion:
-
Add the organic solution of the ketone to the aqueous enzyme solution with vigorous stirring to create an emulsion.
-
Maintain the temperature and pH at the optimal conditions for the specific transaminase (typically 25-45°C and pH 7-9).
-
Monitor the reaction progress by HPLC or GC for the conversion of the ketone and the formation of the chiral amine. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Once the reaction reaches completion, separate the organic and aqueous phases.
-
Extract the aqueous phase with the same organic solvent to recover any remaining product.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by distillation or crystallization of a salt.
-
Diagram 2: Workflow for Enzymatic Synthesis
Caption: Workflow for Enzymatic Synthesis of the Amine.
Method 3: Asymmetric Hydrogenation
This protocol outlines a general procedure for the asymmetric hydrogenation of an imine derived from 2,4-dichloroacetophenone.
Materials:
-
2,4-Dichloroacetophenone
-
Ammonia or a primary amine (e.g., benzylamine)
-
Titanium(IV) isopropoxide (for imine formation)
-
Chiral Rhodium or Iridium catalyst with a chiral phosphine ligand (e.g., (R)-BINAP)
-
Hydrogen gas
-
Anhydrous solvent (e.g., methanol, toluene)
Procedure:
-
In Situ Imine Formation:
-
In a high-pressure reactor under an inert atmosphere, dissolve 2,4-dichloroacetophenone in an anhydrous solvent.
-
Add the amine source (e.g., ammonia in methanol or benzylamine) and a dehydrating agent or catalyst for imine formation (e.g., titanium(IV) isopropoxide).
-
Stir the mixture at room temperature until imine formation is complete (monitored by GC or NMR).
-
-
Asymmetric Hydrogenation:
-
Add the chiral catalyst to the reactor.
-
Pressurize the reactor with hydrogen gas to the required pressure (typically 10-100 atm).
-
Heat the reaction mixture to the optimal temperature (typically 40-80°C).
-
Maintain stirring and monitor the reaction progress by hydrogen uptake and/or chromatographic analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen gas.
-
Remove the catalyst by filtration through a pad of celite or silica gel.
-
If a protecting group like benzyl was used, it needs to be removed (e.g., by hydrogenolysis).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by distillation or by forming a salt and recrystallizing to obtain the highly pure this compound.
-
Diagram 3: Logical Relationship in Asymmetric Hydrogenation
Caption: Logical Flow of Asymmetric Hydrogenation.
Conclusion
The large-scale synthesis of this compound for pharmaceutical applications can be effectively achieved through several synthetic routes. Classical resolution is a robust and well-understood method, though its yield is inherently limited. For improved efficiency and sustainability, enzymatic synthesis and asymmetric hydrogenation present superior alternatives, offering high yields and exceptional enantioselectivity. The choice of the optimal method will depend on factors such as the required scale of production, cost of goods, available equipment, and environmental considerations. The protocols and data provided in this document serve as a comprehensive guide for the development and implementation of a large-scale manufacturing process for this critical pharmaceutical intermediate.
References
- 1. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018231462A1 - Engineered transaminase polypeptides for industrial biocatalysis - Google Patents [patents.google.com]
- 3. Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine: Catalyst Development Inspired by Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
application of (R)-1-(2,4-dichlorophenyl)ethanamine in the synthesis of antifungal agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,4-dichlorophenyl)ethanamine is a valuable chiral building block in the synthesis of various biologically active compounds. Its stereogenic center and the presence of a dichlorophenyl moiety make it a key precursor for the enantioselective synthesis of several antifungal agents, particularly those belonging to the azole class. This class of antifungals functions by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The precise stereochemistry imparted by this compound is often critical for the potent and selective activity of the final drug substance.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of the potent antifungal agent, Sertaconazole. While a direct synthesis from the amine is not widely documented, a highly convergent synthesis is achieved through its chiral precursor, (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol. A plausible synthetic pathway involves the conversion of the amine to this key alcohol intermediate.
Application in the Synthesis of Sertaconazole
Sertaconazole is a broad-spectrum imidazole antifungal agent used topically for the treatment of skin infections such as athlete's foot. The synthesis of its active (R)-enantiomer can be efficiently achieved using a chiral pool approach starting from a precursor structurally related to this compound.
Logical Synthetic Workflow
The overall synthetic strategy involves the preparation of the key intermediate, (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, followed by its etherification with 7-chloro-3-(chloromethyl)benzo[b]thiophene to yield Sertaconazole.
Caption: Proposed synthetic pathway for Sertaconazole.
Quantitative Data
Antifungal Activity of Sertaconazole
The following tables summarize the in vitro antifungal activity of Sertaconazole against various clinically relevant fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Table 1: Antifungal Activity of Sertaconazole against Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida albicans | ≤0.1 - 4 | - | ≤0.1 - 4 | [1] |
| Candida spp. | 0.1 - 16 | - | - | [2] |
| Candida parapsilosis | - | 0.26 (mean) | - | [3] |
| Candida tropicalis | - | 1.49 (mean) | - | [3] |
Table 2: Antifungal Activity of Sertaconazole against Dermatophytes
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Dermatophytes (overall) | 0.01 - 2 | 0.5 | 1 | [3] |
| Trichophyton rubrum | - | 0.19 (geometric mean) | - | [1] |
| Trichophyton mentagrophytes | - | 0.73 (geometric mean) | - | [1] |
| Epidermophyton floccosum | - | 0.12 (geometric mean) | - | [1] |
| Fluconazole-resistant dermatophytes | 0.01 - 2 | 0.5 | 1 | [3] |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
This protocol describes the synthesis of the key intermediate starting from the corresponding chloro-alcohol. A plausible preceding step would be the conversion of this compound to (R)-1-(2,4-dichlorophenyl)ethanol via diazotization followed by hydrolysis, a standard transformation in organic synthesis.
Materials:
-
(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
-
Imidazole
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazole (2.2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol.
Protocol 2: Synthesis of Sertaconazole
This protocol outlines the etherification of the chiral alcohol intermediate to yield Sertaconazole.
Caption: Experimental workflow for Sertaconazole synthesis.
Materials:
-
(R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol
-
7-chloro-3-(chloromethyl)benzo[b]thiophene
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Water
-
Tetrabutylammonium chloride (phase transfer catalyst)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Concentrated nitric acid
-
95% Ethanol
Procedure:
-
To a solution of (R)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (1.0 equivalent) in a mixture of toluene and water, add sodium hydroxide and a catalytic amount of tetrabutylammonium chloride.
-
Add a solution of 7-chloro-3-(chloromethyl)benzo[b]thiophene (1.0 equivalent) in toluene to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 4 hours, monitoring the reaction by TLC.
-
After cooling, add water and extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
To the filtrate, add concentrated nitric acid with stirring at room temperature to precipitate the sertaconazole nitrate salt.
-
Collect the solid by filtration and recrystallize from 95% ethanol to obtain pure Sertaconazole nitrate.
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety considerations. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. Sertaconazole Nitrate Shows Fungicidal and Fungistatic Activities against Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, Causative Agents of Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of sertaconazole in vitro against clinical isolates of Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of antifungal activity of sertaconazole, terbinafine, and bifonazole against clinical isolates of Candida spp., Cryptococcus neoformans and dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity of (R)-1-(2,4-dichlorophenyl)ethanamine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Enzymatic Kinetic Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine
Issue 1: Low or No Enzyme Activity
| Potential Cause | Troubleshooting Action |
| Enzyme Denaturation | Verify that the reaction temperature and pH are within the optimal range for the specific lipase or transaminase being used. Extreme conditions can lead to irreversible denaturation.[1] |
| Presence of Inhibitors | The racemic amine substrate or solvent may contain impurities that inhibit the enzyme. Purify the starting materials and ensure the use of high-purity solvents. |
| Insufficient Water Activity | For reactions in organic solvents, a small amount of water is essential for enzyme activity. Ensure appropriate hydration of the enzyme or the reaction medium.[1] |
| Improper Enzyme Immobilization | If using an immobilized enzyme, the immobilization process may have failed or led to a significant loss of activity. Test the activity of the immobilized enzyme with a standard substrate.[1] |
Issue 2: Low Enantioselectivity (Low ee% of Product and Unreacted Substrate)
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | Enantioselectivity can be highly dependent on temperature and solvent. Lowering the reaction temperature can sometimes improve enantioselectivity, albeit at the cost of a slower reaction rate.[1] Screen different organic solvents, as they can significantly influence enzyme selectivity.[1] |
| Inappropriate Acyl Donor | For lipase-catalyzed resolutions, the structure of the acyl donor is critical. Experiment with different acyl donors (e.g., ethyl acetate, isopropenyl acetate, dialkyl malonates) to find one that enhances the enantioselectivity.[1] |
| Incorrect Enzyme Choice | The chosen enzyme may not be optimal for this specific substrate. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or transaminases to identify a more selective biocatalyst. |
| Non-Enzymatic Side Reactions | The acyl donor might be reacting non-selectively with the amine without enzymatic catalysis. Run a control reaction without the enzyme to assess the extent of the background reaction. |
Issue 3: Reaction Stalls Before 50% Conversion in Kinetic Resolution
| Potential Cause | Troubleshooting Action |
| Product Inhibition | The produced N-acylated amine or the remaining enantiomer of the amine can inhibit the enzyme.[1] Consider in-situ product removal or using a biphasic system to extract the product from the enzymatic phase. |
| Substrate Inhibition | High concentrations of the racemic amine can sometimes inhibit the enzyme.[1] Try a lower initial substrate concentration or a fed-batch approach where the substrate is added gradually over time.[1] |
| Enzyme Instability | The enzyme may not be stable under the reaction conditions for the required duration. Consider using an immobilized enzyme for enhanced stability or a different enzyme with known higher stability. |
Method 2: Asymmetric Reductive Amination of 2,4-Dichloroacetophenone
Issue 1: Low Yield of the Desired Amine
| Potential Cause | Troubleshooting Action |
| Inefficient Imine Formation | The equilibrium for imine formation may not be favorable. Use dehydrating agents like molecular sieves or a Dean-Stark apparatus to remove water and drive the reaction forward. The reaction is also sensitive to pH; slightly acidic conditions (pH 4-6) are often optimal. |
| Reduction of the Ketone | The reducing agent might be reducing the starting ketone before imine formation. Use a milder reducing agent that selectively reduces the imine in the presence of the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). |
| Catalyst Deactivation | In catalytic asymmetric hydrogenations, the amine product can sometimes coordinate to the metal catalyst and inhibit its activity. Using an appropriate chiral ligand and optimizing the catalyst loading can mitigate this issue. |
| Over-alkylation | The primary amine product can react further to form secondary amines. This is less of a concern in reductive amination with ammonia or an ammonia source but can be an issue if other primary amines are present. |
Issue 2: Low Enantioselectivity
| Potential Cause | Troubleshooting Action |
| Suboptimal Chiral Catalyst/Ligand | The choice of chiral catalyst or ligand is crucial for achieving high enantioselectivity. Screen a variety of chiral phosphine ligands or other types of chiral inductors. |
| Incorrect Reaction Conditions | Temperature, pressure (for hydrogenation), and solvent can all impact the stereochemical outcome. Systematically vary these parameters to find the optimal conditions. |
| Racemization of the Product | The chiral amine product may racemize under the reaction conditions. Check the stability of the product under the reaction conditions in a separate experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound?
A1: The primary methods for the enantioselective synthesis of this compound are:
-
Classical Resolution: This involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent, such as (S)-mandelic acid.[2]
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase or a transaminase, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
-
Asymmetric Reductive Amination: This involves the reaction of 2,4-dichloroacetophenone with an ammonia source in the presence of a chiral catalyst and a reducing agent to directly form the (R)-enantiomer of the amine.
Q2: How can I improve the yield of the classical resolution using a chiral acid?
A2: To improve the yield in classical resolution:
-
Optimize the Solvent System: The choice of solvent is critical for the crystallization of the desired diastereomeric salt. Experiment with different solvents and solvent mixtures (e.g., ethanol/isopropanol mixtures) to find conditions that maximize the precipitation of the desired salt while keeping the other diastereomer in solution.[2]
-
Control the Cooling Rate: A slow and controlled cooling rate during crystallization can lead to purer crystals and a better separation.[2]
-
Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity, which in turn will lead to a higher enantiomeric excess of the final amine after liberation from the salt.[2]
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio of the racemic amine to the resolving agent is typical, slight variations may be beneficial.
Q3: What is Dynamic Kinetic Resolution (DKR) and how can it improve the yield beyond 50%?
A3: Dynamic Kinetic Resolution (DKR) is a technique that combines enzymatic kinetic resolution with in-situ racemization of the unreacted enantiomer. In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%. In DKR, a racemization catalyst (e.g., a palladium nanocatalyst) is added to continuously convert the slower-reacting enantiomer into the faster-reacting one. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, leading to yields significantly higher than 50%.
Q4: Which enzymes are commonly used for the kinetic resolution of chiral amines?
A4: Lipases and transaminases are the most commonly used enzymes.
-
Lipases: Candida antarctica lipase B (often immobilized as Novozym 435) is a widely used and robust lipase for the acylation of amines.[3] Other lipases from Pseudomonas species are also effective.
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from an amino donor to a ketone. In a kinetic resolution setting, they can be used to selectively deaminate one enantiomer of a racemic amine.
Q5: What are the advantages of using an enzymatic approach over classical resolution?
A5: Enzymatic methods offer several advantages:
-
High Selectivity: Enzymes can exhibit very high enantioselectivity, often leading to products with high enantiomeric excess.
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions of temperature and pH, which can prevent side reactions and degradation of sensitive molecules.
-
Environmentally Friendly: Biocatalysis is considered a "green" technology as it uses renewable catalysts (enzymes) and can often be performed in aqueous media or with less hazardous organic solvents.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound and Analogous Amines
| Method | Substrate | Catalyst/Enzyme | Reagents | Yield (%) | ee (%) | Reference |
| Classical Resolution | Racemic 1-(2,4-dichlorophenyl)ethanamine | None | (S)-Mandelic Acid | 40 | >99 | [2] |
| Dynamic Kinetic Resolution | 1-Phenylethylamine | Novozym 435 & Pd Nanocatalyst | Ethyl acetate | 85-99 | 97-99 | [2] |
| Enzymatic Reduction | 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from Scheffersomyces stipitis | Isopropanol (cofactor regeneration) | 88.2 | 99.9 | [4] |
| Asymmetric Reductive Amination | Aryl Ketones | Ir-f-Binaphane | NH₄OAc, H₂ | up to 99 | up to 99 | General method |
Experimental Protocols
Protocol 1: Classical Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid
-
Isopropanol
-
Ethanol
-
Acetone
-
Dichloromethane
-
4 N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Add (S)-Mandelic acid (1.0 equivalent) to a 3:2 mixture of isopropanol and ethanol. Heat the suspension to 60 °C until a clear solution is formed.[2]
-
Add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent) to the hot solution.[2]
-
Cool the solution to 30 °C over 2 hours and stir at this temperature for 24 hours to allow for the crystallization of the diastereomeric salt.[2]
-
Collect the colorless crystals by filtration and wash them with acetone.[2]
-
To further purify the salt, suspend it in a 3:2 isopropanol/ethanol mixture, heat to 60 °C to dissolve, then cool to room temperature and stir for 24 hours.[2]
-
Filter the purified crystals and wash with acetone.[2]
-
To liberate the free amine, suspend the salt in dichloromethane and add 4 N aqueous sodium hydroxide solution. Stir the mixture for 1 hour at room temperature.[2]
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound as a colorless liquid.[2]
Protocol 2: Generalized Enzymatic Kinetic Resolution using Novozym 435
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)
-
Acyl donor (e.g., ethyl acetate or isopropenyl acetate)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a reaction vessel, add racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 equivalent) and the chosen anhydrous organic solvent.
-
Add Novozym 435 (typically 10-50 mg per mmol of substrate).
-
If necessary, add activated molecular sieves.
-
Add the acyl donor (1.0-1.5 equivalents).
-
Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.
-
Stop the reaction by filtering off the enzyme.
-
The resulting mixture contains the (S)-1-(2,4-dichlorophenyl)ethanamine and the N-acylated this compound. These can be separated by column chromatography or by acid-base extraction.
-
To obtain the free (R)-amine, the N-acylated product can be hydrolyzed under acidic or basic conditions.
Protocol 3: Generalized Asymmetric Reductive Amination
Materials:
-
2,4-Dichloroacetophenone
-
Ammonia source (e.g., ammonium acetate or ammonia gas)
-
Chiral catalyst (e.g., a chiral iridium or ruthenium complex with a suitable ligand)
-
Reducing agent (e.g., H₂ gas, or a hydride source like Hantzsch ester)
-
Anhydrous solvent (e.g., toluene, methanol, or dichloromethane)
-
Acid co-catalyst (optional, e.g., acetic acid)
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve 2,4-dichloroacetophenone, the ammonia source, and the chiral catalyst in the anhydrous solvent.
-
If using, add the acid co-catalyst.
-
If using H₂ gas, purge the vessel with hydrogen and maintain a positive pressure. If using a hydride source, add it to the reaction mixture.
-
Stir the reaction at the desired temperature until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, carefully quench the reaction.
-
Work-up the reaction mixture, which may involve filtration to remove the catalyst and an acid-base extraction to isolate the amine product.
-
Purify the crude product by column chromatography or distillation.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Visualizations
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Chiral Resolution of 1-(2,4-dichlorophenyl)ethanamine
Welcome to the technical support center for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of this compound's enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine?
The most common and industrially applied methods for resolving racemic amines like 1-(2,4-dichlorophenyl)ethanamine are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid to form two diastereomeric salts.[1][2] These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2][3]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful technique for both analytical and preparative-scale separation.[4][5]
-
Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[6] The resulting mixture of product and unreacted amine can then be separated.
Q2: Which chiral resolving agents are effective for the diastereomeric salt crystallization of this amine?
For primary amines, chiral carboxylic acids are typically used as resolving agents. Common choices that should be screened include:
-
(+)-Tartaric acid or its derivatives, like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA).[7][8]
-
(-)-Mandelic acid or its derivatives.[9]
-
Chiral amino acid derivatives, such as N-Boc-phenylalanine.[9]
The optimal resolving agent and solvent system must be determined empirically through screening experiments.[9]
Q3: What type of Chiral Stationary Phase (CSP) is recommended for HPLC separation?
For primary amines, polysaccharide-based CSPs are often the most successful.[11] Consider screening columns such as:
-
Cellulose derivatives: e.g., CHIRALCEL® series (OD, OZ).[12]
-
Amylose derivatives: e.g., CHIRALPAK® series (AD, IA, IB).[11][13]
Normal-phase chromatography (e.g., hexane/alcohol mobile phase) is frequently more effective than reversed-phase for these types of separations.[11]
Q4: Is enzymatic resolution a viable method for 1-(2,4-dichlorophenyl)ethanamine?
Yes, enzymatic kinetic resolution is a viable and highly selective method. Lipases, such as Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435), are widely used to resolve chiral amines through enantioselective acylation.[6][14] This approach can achieve very high enantiomeric excess (>99% ee) for the unreacted amine and the acylated product.[6][15]
Troubleshooting Guides
Method 1: Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | 1. Solution is too dilute. 2. Inappropriate solvent system. 3. High solubility of both diastereomeric salts. | 1. Concentrate the solution slowly. 2. Experiment with different solvents or solvent mixtures to find one where the solubility difference between diastereomers is maximized. 3. Try a different chiral resolving agent.[1] 4. Use seeding with a small crystal of the desired diastereomer if available.[9] |
| Low Yield of Precipitated Salt | 1. Incomplete crystallization. 2. The desired diastereomeric salt has significant solubility in the mother liquor. | 1. Allow more time for crystallization, potentially at a lower temperature (e.g., cool in an ice bath).[7] 2. Minimize the amount of solvent used for crystallization and washing. 3. Change the solvent to one in which the desired salt is less soluble. |
| Low Enantiomeric Excess (e.e.) | 1. Co-precipitation of the more soluble diastereomer. 2. Insufficient difference in solubility between the two diastereomers in the chosen solvent. 3. Racemization of the amine or resolving agent under the experimental conditions. | 1. Recrystallize the diastereomeric salt one or more times.[16] 2. Optimize the crystallization temperature and cooling rate; slower cooling often improves purity.[16] 3. Screen for a different resolving agent or solvent system that provides better discrimination.[9] 4. Check the stability of the amine under the pH and temperature conditions used. |
| Difficulty Liberating Free Amine | 1. Incomplete basification. 2. Formation of an emulsion during extraction. | 1. Ensure the pH is sufficiently basic (pH > 10) by adding a base like NaOH or K₂CO₃ to fully deprotonate the amine salt.[7] 2. If an emulsion forms, add brine (saturated NaCl solution) to break it or filter the mixture through celite. |
Method 2: Chiral HPLC Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Rs < 1.5) | 1. Inappropriate Chiral Stationary Phase (CSP). 2. Suboptimal mobile phase composition. 3. Flow rate is too high or temperature is too high. | 1. Screen different polysaccharide-based CSPs.[11] 2. Systematically vary the ratio of the alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase.[4][11] Try switching to a different alcohol.[12] 3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[11] 4. Decrease the column temperature (e.g., to 15-25°C) to enhance differential interactions.[11] |
| Peak Tailing | 1. Secondary ionic interactions between the basic amine and acidic residual silanol groups on the silica support. | 1. Add a small amount of a basic additive to the mobile phase. Diethylamine (DEA) or Triethylamine (TEA) at 0.1-0.5% is highly effective for improving the peak shape of amines.[11] |
| Inconsistent Retention Times | 1. Column is not properly equilibrated. 2. Changes in mobile phase composition (e.g., solvent evaporation). 3. Temperature fluctuations. | 1. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.[13] 2. Keep mobile phase bottles covered and prepare fresh solvents regularly. 3. Use a column thermostat to maintain a constant temperature. |
| High Backpressure | 1. Blockage of the column inlet frit by particulates. 2. Sample precipitation on the column. | 1. Filter all samples and mobile phases before use. 2. Use a guard column to protect the analytical column.[17] 3. If a blockage occurs, try back-flushing the column (if permitted by the manufacturer).[17] 4. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[17] |
Quantitative Data Summary
The following tables provide example data from chiral separations of analogous compounds to illustrate typical performance metrics.
Table 1: Example Performance in Diastereomeric Salt Resolution (Data adapted from a study on a structurally related amine)
| Resolving Agent | Solvent | Yield (%) | e.e. (%) of Salt |
| (-)-Tartaric Acid | Isopropanol/Water | 87.5 | 83.5 |
| (-)-Tartaric Acid | Isopropanol/Water (with recrystallization) | 70.0 | 95.0 |
Data based on the resolution of (1-methyl-2-phenyl)-ethylamine, which shares the primary amine feature.[16]
Table 2: Example Performance in Chiral HPLC (Data adapted from separations of various chiral amines on polysaccharide CSPs)
| CSP Type | Mobile Phase | Analyte | Resolution (Rs) |
| Cellulose-based | Hexane/Ethanol/DEA | Amine 1 | 4.60 |
| Cellulose-based | Hexane/Isopropanol/DEA | Amine 1 | 7.23 |
| Amylose-based | Acetonitrile/DEA | Imidazole Ethanol | 5.0+ |
Illustrative data compiled from sources showing typical high-resolution values achievable with optimized methods.[4][18][19]
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Salt Formation: Dissolve 1.0 equivalent of racemic 1-(2,4-dichlorophenyl)ethanamine in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., D-tartaric acid) in the minimum amount of the same solvent, heating gently if necessary.[9]
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring.[7] Cloudiness or precipitation may occur. Heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can be used to maximize the crystal yield.[7]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[7]
-
Analysis: Dry the crystals and determine the yield and enantiomeric excess (after liberating the free amine) by chiral HPLC.
-
Recrystallization (if needed): If the e.e. is insufficient, recrystallize the salt from a fresh portion of the same or a different solvent system to improve purity.
-
Liberation of Free Enantiomer: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the solution is strongly basic (pH > 10). Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[7][16]
Protocol 2: General Procedure for Chiral HPLC Method Development
-
Column Selection: Start with a polysaccharide-based CSP, such as a CHIRALPAK® AD-H or CHIRALCEL® OD-H column.
-
Initial Mobile Phase: For normal phase, begin with a mobile phase of 90:10 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine (DEA) added to the total volume.[11]
-
Initial Run: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Inject a solution of the racemic amine and monitor the chromatogram.
-
Optimization of Resolution:
-
Alcohol Modifier: If resolution is poor, change the ratio of Hexane:Alcohol (e.g., try 95:5, 80:20). If separation is still not optimal, switch the alcohol modifier from isopropanol to ethanol and repeat the gradient.[11]
-
Basic Additive: If peaks are tailing, ensure 0.1% DEA is present. The concentration can be adjusted if necessary.[11]
-
Temperature: If resolution is still insufficient, try lowering the column temperature to 15°C, as this often improves enantioselectivity.[11]
-
Flow Rate: Reducing the flow rate to 0.5 mL/min can increase efficiency and improve resolution.[11]
-
Protocol 3: General Procedure for Enzymatic Kinetic Resolution
-
Reaction Setup: In a vial, dissolve racemic 1-(2,4-dichlorophenyl)ethanamine (1.0 eq.) in a suitable organic solvent (e.g., methyl tert-butyl ether (MtBE) or toluene).[4]
-
Add Reagents: Add an acyl donor (e.g., ethyl acetate or ethyl methoxyacetate, ~1.0 eq.) and the lipase catalyst (e.g., Novozym 435, typically 10-20 mg per 10 mg of substrate).[4][14]
-
Reaction: Stir the mixture at a controlled temperature (e.g., 40°C) on a shaker or with a magnetic stirrer.[4]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time. Analyze the aliquots by chiral HPLC to determine the conversion percentage and the e.e. of both the remaining amine (substrate) and the formed amide (product). The reaction is typically stopped at or near 50% conversion to maximize the e.e. of both components.
-
Workup: Once the desired conversion is reached, filter off the immobilized enzyme. The resulting solution contains the unreacted (S)- or (R)-amine and the newly formed (R)- or (S)-amide.
-
Separation: The unreacted amine can be separated from the amide product using standard techniques like column chromatography or acid/base extraction.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Caption: Troubleshooting workflow for poor chiral HPLC resolution.
Caption: Decision tree for selecting a chiral resolution method.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. onyxipca.com [onyxipca.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. chiraltech.com [chiraltech.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 17. chiraltech.com [chiraltech.com]
- 18. search.daicelchiral.com [search.daicelchiral.com]
- 19. researchgate.net [researchgate.net]
minimizing racemization of (R)-1-(2,4-dichlorophenyl)ethanamine during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of (R)-1-(2,4-dichlorophenyl)ethanamine during chemical reactions.
Troubleshooting Guide: Minimizing Racemization
This guide addresses specific issues that may lead to the loss of enantiomeric purity of this compound during a reaction, such as acylation or amide bond formation.
Issue 1: Significant Racemization Observed After Amide Coupling Reaction
-
Question: My reaction to acylate this compound resulted in a nearly racemic mixture. What are the likely causes and how can I fix this?
-
Answer: Significant racemization during amide coupling is often a result of suboptimal reaction conditions, particularly the choice of base and coupling agent, as well as the reaction temperature. The alpha-proton on the chiral center of the amine is susceptible to abstraction, leading to a planar, achiral intermediate that can be protonated from either side.
Troubleshooting Steps:
-
Evaluate the Base: Strong, non-hindered bases can readily deprotonate the chiral center.
-
Recommendation: Switch to a weaker or more sterically hindered base. For example, if you are using triethylamine (TEA) or diisopropylethylamine (DIPEA), consider switching to N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum number of equivalents of base necessary to drive the reaction.
-
-
Assess the Coupling Reagent: Some coupling reagents can form highly reactive intermediates that are more prone to racemization.
-
Recommendation: Utilize coupling reagents known to suppress racemization. Onium salt-based reagents like HATU, HBTU, and COMU are generally good choices. For particularly sensitive reactions, consider using a phosphonium-type reagent like BOP or PyBOP, or a carbodiimide such as DCC or EDC in the presence of racemization-suppressing additives like HOBt or HOAt.
-
-
Control the Temperature: Higher temperatures provide more energy to overcome the activation barrier for racemization.
-
Recommendation: Perform the coupling reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature is a common strategy. For highly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
-
-
Issue 2: Partial Racemization Detected Even with Optimized Coupling Conditions
-
Question: I've optimized my base, coupling agent, and temperature, but I'm still observing a small but significant loss of enantiomeric excess. What else could be contributing to racemization?
-
Answer: Even with optimized primary conditions, other factors such as the choice of solvent and prolonged reaction times can contribute to partial racemization.
Troubleshooting Steps:
-
Solvent Effects: The polarity of the solvent can influence the stability of charged, achiral intermediates that lead to racemization.
-
Recommendation: While solvent effects can be substrate-dependent, non-polar, aprotic solvents are often preferred. Consider screening solvents like dichloromethane (DCM), tetrahydrofuran (THF), or mixtures thereof. Highly polar solvents like DMF might in some cases increase the risk of racemization.
-
-
Reaction Time: Extended exposure to basic conditions can increase the likelihood of deprotonation at the chiral center.
-
Recommendation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
-
Order of Reagent Addition: The sequence in which reagents are added can impact the concentration of reactive intermediates.
-
Recommendation: Consider pre-activating the carboxylic acid with the coupling reagent before adding the chiral amine. This can minimize the time the amine is exposed to the coupling reagents under basic conditions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is this compound susceptible to racemization?
-
A1: The hydrogen atom on the chiral carbon (the α-proton) is benzylic, making it more acidic than the α-proton of an aliphatic amine. This increased acidity is due to the stabilization of the resulting carbanion by the adjacent phenyl ring. This makes the proton more susceptible to abstraction by a base, leading to the formation of a planar, achiral imine or related intermediate, which can then be non-stereoselectively reprotonated, resulting in racemization.
-
-
Q2: Can the choice of protecting group on the amine influence racemization?
-
A2: While the primary amine itself is what participates in the reaction, if you are performing a multi-step synthesis where the amine is temporarily protected, the nature of the protecting group can have an indirect effect. For instance, certain protecting groups might influence the acidity of the α-proton. However, the most critical factors remain the conditions of the reaction in which the stereocenter is potentially labile, such as acylation of the free amine.
-
-
Q3: How can I accurately quantify the extent of racemization?
-
A3: The most common and reliable method for quantifying the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their individual quantification based on peak area.
-
-
Q4: Are there any specific coupling reagents that are considered "low-racemization"?
-
A4: Yes, certain coupling reagents are specifically designed to minimize racemization. Onium salts like HATU, HCTU, and COMU are generally considered effective at suppressing racemization. Additionally, the use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) with carbodiimides (like DCC or EDC) is a well-established method to reduce the risk of racemization by forming more stable active esters.
-
Data on Factors Influencing Racemization
The following table summarizes the expected qualitative effects of different reaction parameters on the racemization of chiral phenylethylamines, based on established principles in organic chemistry.
| Parameter | Condition | Expected Impact on Racemization | Rationale |
| Temperature | High (e.g., > 50 °C) | High | Increased thermal energy facilitates the formation of the achiral intermediate. |
| Low (e.g., 0 °C) | Low | Reduced thermal energy disfavors the racemization pathway. | |
| Base | Strong, non-hindered (e.g., TEA) | High | Efficiently abstracts the acidic α-proton. |
| Weak or hindered (e.g., NMM, Collidine) | Low | Steric hindrance or lower basicity reduces the rate of α-proton abstraction. | |
| Solvent | Polar aprotic (e.g., DMF) | Moderate to High | Can stabilize charged intermediates that may lead to racemization. |
| Non-polar aprotic (e.g., DCM, THF) | Low to Moderate | Less likely to stabilize charged, achiral intermediates. | |
| Coupling Agent | Carbodiimide alone | High | Forms a highly reactive O-acylisourea intermediate that is prone to racemization. |
| Carbodiimide + Additive (e.g., HOBt) | Low | Forms a more stable active ester, suppressing racemization. | |
| Onium Salt (e.g., HATU, COMU) | Low | Generally forms active esters that are less prone to racemization. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during Acylation
-
Reagent Preparation:
-
Dissolve the carboxylic acid (1.0 eq.) and a racemization-suppressing coupling agent (e.g., HATU, 1.1 eq.) in an anhydrous, non-polar aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve this compound (1.1 eq.) in the same solvent.
-
-
Reaction Setup:
-
Cool the carboxylic acid solution to 0 °C using an ice bath.
-
Slowly add a sterically hindered or weak base (e.g., N-methylmorpholine, 1.5 eq.) to the carboxylic acid solution.
-
Allow the mixture to stir for 5-10 minutes for pre-activation.
-
-
Coupling Reaction:
-
Slowly add the solution of this compound to the activated carboxylic acid mixture at 0 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature if necessary, continuing to monitor for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Quantification of Enantiomeric Excess using Chiral HPLC
-
Column and Mobile Phase Selection:
-
Select a suitable chiral HPLC column. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for separating enantiomers of chiral amines and their derivatives.
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
-
Sample Preparation:
-
Prepare a standard solution of the racemic product by synthesizing a small amount using conditions known to cause racemization or by mixing the R and S enantiomers if available.
-
Prepare a solution of your reaction product at a known concentration in the mobile phase.
-
-
HPLC Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample from your reaction.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Calculate the e.e. using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizations
Caption: Troubleshooting workflow for addressing high racemization.
Technical Support Center: Synthesis and Purification of (R)-1-(2,4-dichlorophenyl)ethanamine
Welcome to the technical support center for the synthesis and purification of (R)-1-(2,4-dichlorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Reductive Amination: This involves the reaction of 2,4-dichloroacetophenone with an ammonia source, followed by reduction of the intermediate imine to the racemic amine.
-
Chiral Resolution: The racemic mixture of 1-(2,4-dichlorophenyl)ethanamine is then resolved to isolate the desired (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid, such as L-tartaric acid, followed by fractional crystallization.
Q2: What are the most common impurities I might encounter in my synthesis?
A2: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted Starting Material: Residual 2,4-dichloroacetophenone.
-
Alcohol Byproduct: 1-(2,4-dichlorophenyl)ethanol, formed by the reduction of the starting ketone.
-
Over-alkylation Products: Secondary or tertiary amines formed if the primary amine product reacts further with the starting materials.
-
-
Enantiomeric Impurity: The undesired (S)-1-(2,4-dichlorophenyl)ethanamine, which will be present in the racemic mixture before chiral resolution.
Q3: How can I monitor the progress of the reductive amination reaction?
A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting material, the disappearance of the ketone and the appearance of the amine product can be tracked.
Q4: What analytical techniques are recommended for determining the enantiomeric excess (e.e.) of my final product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound. It is crucial to use a suitable chiral stationary phase (CSP) column.
Troubleshooting Guides
Reductive Amination Stage
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of racemic amine | Incomplete imine formation. | Ensure anhydrous conditions. Use a dehydrating agent like molecular sieves. |
| Reduction of the starting ketone to the alcohol byproduct. | Use a milder reducing agent that selectively reduces the imine (e.g., sodium cyanoborohydride). Add the reducing agent after confirming imine formation. | |
| Inefficient reduction of the imine. | Ensure the reducing agent is fresh and added in the correct stoichiometric amount. Optimize the reaction temperature. | |
| Significant amount of 1-(2,4-dichlorophenyl)ethanol byproduct | The reducing agent is too strong or was added prematurely. | Use a milder reducing agent like sodium triacetoxyborohydride. Allow sufficient time for imine formation before adding the reducing agent. |
| Formation of secondary or tertiary amine byproducts (over-alkylation) | The primary amine product is reacting further. | Use a large excess of the ammonia source to favor the formation of the primary amine. |
Chiral Resolution Stage
| Problem | Potential Cause | Troubleshooting Steps |
| Diastereomeric salt does not precipitate | The solution is not supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. Cool the solution slowly and then in an ice bath. |
| Incorrect solvent system. | Experiment with different solvents or solvent mixtures to find a system where one diastereomeric salt is significantly less soluble. | |
| Low enantiomeric excess (e.e.) after recrystallization | Incomplete separation of diastereomers. | Perform multiple recrystallizations. Ensure slow cooling to promote the formation of pure crystals. |
| Inaccurate measurement of e.e. | Validate your chiral HPLC method with a racemic standard. | |
| Low yield of the resolved amine | Too much solvent used during recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the diastereomeric salt. |
| Loss of product during washing. | Wash the crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The following table presents representative data for the purification of this compound. Note: This data is illustrative and may vary based on specific experimental conditions.
| Purification Stage | Parameter | Before Purification | After Purification | Technique |
| Chiral Resolution | Enantiomeric Excess (e.e.) of (R)-enantiomer | ~0% (racemic) | >99% | Chiral HPLC |
| Yield of (R)-enantiomer | - | ~40-45% (theoretical max 50%) | Gravimetric | |
| Recrystallization of Free Base | Chemical Purity | ~95% | >99.5% | GC-MS |
| 1-(2,4-dichlorophenyl)ethanol | <2% | Not Detected | GC-MS | |
| 2,4-dichloroacetophenone | <1% | Not Detected | GC-MS |
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-(2,4-dichlorophenyl)ethanamine via Reductive Amination
Materials:
-
2,4-dichloroacetophenone
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloroacetophenone and a 5-10 fold molar excess of ammonium acetate in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of 2M HCl.
-
Remove the methanol under reduced pressure.
-
Basify the aqueous residue with 2M NaOH until pH > 10.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic 1-(2,4-dichlorophenyl)ethanamine.
Protocol 2: Chiral Resolution of 1-(2,4-dichlorophenyl)ethanamine with L-Tartaric Acid
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (2M)
-
Diethyl ether
Procedure:
-
Dissolve the racemic 1-(2,4-dichlorophenyl)ethanamine in a minimal amount of hot methanol.
-
In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Add the tartaric acid solution to the amine solution.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the diastereomeric salt. For complete precipitation, the flask can be placed in an ice bath.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
To obtain higher enantiomeric purity, the collected salt can be recrystallized from fresh hot methanol.
-
Suspend the purified diastereomeric salt in water and add 2M NaOH solution until the salt dissolves and the solution is basic (pH > 10).
-
Extract the liberated this compound with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is often suitable.
Typical Conditions (Method development and optimization are required):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a solution of the racemic 1-(2,4-dichlorophenyl)ethanamine to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of the resolved amine.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
Visualizations
Caption: Synthesis pathway and impurity formation.
Caption: Troubleshooting decision workflow.
Technical Support Center: Optimizing Crystallization of Diastereomeric Salts of (Dichlorophenyl)ethanamine
Welcome to the Technical Support Center for the optimization of crystallization conditions for the diastereomeric salts of (dichlorophenyl)ethanamine. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the chiral resolution of this amine.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to common problems encountered during the crystallization of diastereomeric salts of (dichlorophenyl)ethanamine.
Q1: I have mixed the racemic (dichlorophenyl)ethanamine with the chiral resolving agent, but no crystals have formed. What should I do?
A1: The absence of crystallization is a common issue and can be attributed to several factors related to supersaturation and the solvent system.
-
Inadequate Supersaturation: The concentration of the diastereomeric salt in the solution may be too low.
-
Solution: Carefully evaporate a portion of the solvent to increase the concentration of the salt. Alternatively, you can try cooling the solution to a lower temperature, as solubility typically decreases with temperature.
-
-
Inappropriate Solvent Choice: The selected solvent may be too effective at dissolving both diastereomeric salts, thus preventing precipitation.
-
Solution: A systematic solvent screening is recommended. Experiment with a range of solvents with varying polarities. Alcohols such as methanol, ethanol, or isopropanol are often good starting points.[1] You can also try solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts are poorly soluble.
-
Q2: Instead of crystals, an oily or amorphous solid has precipitated. How can I resolve this?
A2: "Oiling out" or the formation of an amorphous solid occurs when the salt separates from the solution as a liquid phase instead of a crystalline solid. This is often due to excessively high supersaturation or an inappropriate solvent.
-
High Supersaturation: Rapidly cooling a highly concentrated solution can lead to the formation of an oil.
-
Solution: Try reducing the initial concentration of your solution. Implement a slower, more controlled cooling profile to allow for the orderly arrangement of molecules into a crystal lattice.
-
-
Solvent System: The solvent may not be optimal for crystallization.
-
Solution: Experiment with different solvents or solvent mixtures. Sometimes, a small amount of a co-solvent can significantly influence the crystallization behavior.
-
Q3: The yield of the desired diastereomeric salt is low. How can I improve it?
A3: A low yield suggests that a significant portion of the less soluble diastereomer remains in the mother liquor.
-
Suboptimal Solvent System: The solubility of the desired salt in the chosen solvent may still be too high.
-
Solution: Further optimize your solvent system. The goal is to maximize the solubility difference between the two diastereomeric salts.[1] Experiment with different solvent polarities and consider using solvent mixtures.
-
-
Insufficient Crystallization Time: The crystallization process may not have reached equilibrium.
-
Solution: Allow for a longer crystallization period. Monitor the crystal formation over time to determine the optimal duration.
-
-
Temperature: The final crystallization temperature might be too high.
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I enhance the purity?
A4: Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent are too similar, leading to co-precipitation.
-
Solvent Choice: The solvent system is not providing sufficient selectivity.
-
Solution: A thorough solvent screening is crucial. In some cases, a change in solvent can even lead to "chirality switching," where the diastereomeric salt of the other enantiomer becomes less soluble.[4]
-
-
Cooling Rate: A rapid cooling rate can trap impurities and the more soluble diastereomer within the crystal lattice.
-
Solution: Employ a slow and controlled cooling profile. This allows for the selective crystallization of the less soluble diastereomer.
-
-
Recrystallization: A single crystallization step may not be enough to achieve high purity.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Often, recrystallizing from a different solvent system can significantly improve the diastereomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: Which chiral resolving agent is best for (dichlorophenyl)ethanamine?
A1: The choice of resolving agent is crucial and substrate-dependent. For chiral amines, common and effective resolving agents include tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid, di-p-toluoyl-D-tartaric acid), mandelic acid, and camphorsulfonic acid.[2] It is highly recommended to perform a screening of several resolving agents to find the one that forms diastereomeric salts with the largest difference in solubility.
Q2: What is the ideal molar ratio of the amine to the resolving agent?
A2: A 1:1 molar ratio is a common starting point. However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective in selectively precipitating the desired diastereomer. Optimization of this ratio can be a key factor in improving both yield and purity.
Q3: How does temperature affect the crystallization process?
A3: Temperature plays a critical role in controlling the solubility of the diastereomeric salts. Typically, the salt formation is carried out at an elevated temperature to ensure complete dissolution of all components. This is followed by a controlled cooling process to induce the crystallization of the less soluble diastereomer. The final temperature will influence the final yield, with lower temperatures generally leading to higher yields.[1]
Q4: Can I use a solvent mixture to optimize crystallization?
A4: Absolutely. Solvent mixtures are frequently used to fine-tune the polarity and solvating properties of the crystallization medium.[1] By carefully adjusting the composition of the solvent mixture, you can often achieve a greater difference in solubility between the two diastereomeric salts than with a single solvent, leading to a more efficient resolution.
Data Presentation
The following tables provide an illustrative example of how to structure and present quantitative data from a solvent screening experiment for the resolution of racemic (dichlorophenyl)ethanamine with (+)-tartaric acid. Note: This data is hypothetical and serves as a template for recording your own experimental results.
Table 1: Solvent Screening for the Crystallization of Diastereomeric Salts of (Dichlorophenyl)ethanamine
| Solvent System | Temperature (°C) | Yield of Crystals (%) | Diastereomeric Excess (d.e.) (%) | Observations |
| Methanol | 4 | 42 | 85 | Well-defined needles |
| Ethanol | 4 | 38 | 78 | Small prisms |
| Isopropanol | 4 | 35 | 82 | Fine powder |
| Acetonitrile | 4 | 25 | 65 | Small, irregular crystals |
| Ethyl Acetate | 4 | 15 | 50 | Oiled out initially, then solidified |
| Toluene | 4 | 5 | 30 | Amorphous solid |
| Methanol/Water (9:1) | 4 | 48 | 92 | Large, well-formed prisms |
| Ethanol/Hexane (1:1) | 4 | 45 | 88 | Fine needles |
Table 2: Effect of Temperature on Crystallization in Methanol/Water (9:1)
| Final Temperature (°C) | Crystallization Time (h) | Yield of Crystals (%) | Diastereomeric Excess (d.e.) (%) |
| 25 (Room Temp) | 24 | 35 | 95 |
| 4 | 24 | 48 | 92 |
| 0 | 24 | 52 | 90 |
| -10 | 24 | 55 | 87 |
Experimental Protocols
The following is a generalized protocol for the diastereomeric resolution of racemic (dichlorophenyl)ethanamine using (+)-tartaric acid. This protocol should be considered a starting point and may require optimization for your specific experimental conditions.
Materials:
-
Racemic (dichlorophenyl)ethanamine
-
(+)-Tartaric acid
-
Selected solvent (e.g., Methanol/Water 9:1)
-
5 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, magnetic stirrer, filtration apparatus, separatory funnel, rotary evaporator)
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic (dichlorophenyl)ethanamine in 100 mL of the chosen solvent system (e.g., 90 mL methanol and 10 mL water). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of the same warm solvent system.
-
Salt Formation: Slowly add the tartaric acid solution to the stirred amine solution at room temperature. The formation of a precipitate may be observed.
-
Heating and Cooling: Gently heat the mixture with stirring until a clear solution is obtained. Allow the solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in a refrigerator or an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in deionized water.
-
Basification: While stirring, slowly add a 5 M NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12). This will liberate the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with an organic solvent like dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched (dichlorophenyl)ethanamine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.
Visualizations
The following diagrams illustrate the general workflow for optimizing crystallization conditions and troubleshooting common issues.
Caption: Experimental workflow for the diastereomeric resolution of (dichlorophenyl)ethanamine.
References
troubleshooting peak tailing in HPLC analysis of (R)-1-(2,4-dichlorophenyl)ethanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of (R)-1-(2,4-dichlorophenyl)ethanamine, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a trailing edge that is longer than the leading edge. For the analysis of this compound, which is a basic compound, peak tailing is a common issue that can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, ultimately compromising the quantitative accuracy and reliability of the analytical method.[1][2][3][4]
Q2: What are the primary causes of peak tailing for a basic compound like this compound?
A2: The most significant cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[2][3][5] Specifically, the amine functional group of this compound can interact with residual silanol groups on the surface of silica-based HPLC columns.[2][3][5] These interactions create an additional, undesirable retention mechanism that leads to the tailing phenomenon. Other contributing factors can include improper mobile phase pH, column contamination or degradation, and issues with the HPLC system itself.[5][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter. At a higher pH, residual silanol groups on the silica stationary phase can become ionized (negatively charged), leading to strong electrostatic interactions with the protonated (positively charged) amine of your analyte. This results in significant peak tailing.[3][6][7][8] By lowering the mobile phase pH (typically to between 3 and 5), the silanol groups are protonated and thus neutralized, which minimizes these secondary interactions and improves peak symmetry.[5][6]
Q4: Can the choice of HPLC column influence peak tailing for this analysis?
A4: Absolutely. The choice of column is paramount. Modern, high-purity silica columns that are "end-capped" or "base-deactivated" are specifically designed to minimize the number of accessible silanol groups, thereby reducing peak tailing for basic compounds.[4] For chiral separations like that of this compound, polysaccharide-based chiral stationary phases (CSPs) are often employed and the selection of the appropriate CSP is crucial for both enantioselectivity and good peak shape.
Q5: What are mobile phase additives, and can they help reduce peak tailing?
A5: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatographic performance. For basic analytes, a common strategy is to add a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase.[5][9] These additives interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte and leading to more symmetrical peaks.[5][9]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Issue 1: Asymmetrical peak shape with a noticeable tail.
Potential Cause & Solution
-
Secondary Silanol Interactions: This is the most likely cause for a basic analyte.
-
Solution 1: Adjust Mobile Phase pH. Lower the pH of the aqueous portion of your mobile phase to a range of 3-5 using an appropriate buffer or acid (e.g., formic acid, acetic acid, or phosphate buffer). This will protonate the silanol groups and reduce their interaction with the amine.[5][6]
-
Solution 2: Add a Competing Base. Incorporate a small concentration (e.g., 0.1-0.5%) of triethylamine (TEA) or diethylamine (DEA) into your mobile phase.[9][10] This will compete with your analyte for active silanol sites.
-
Solution 3: Use a Base-Deactivated Column. Switch to a modern, high-quality column that is specifically designed for the analysis of basic compounds. Look for columns labeled as "base-deactivated," "end-capped," or those with polar-embedded technology.
-
Issue 2: All peaks in the chromatogram are tailing.
Potential Cause & Solution
-
Extra-Column Volume: Excessive tubing length or diameter, or a poorly made connection between the column and tubing, can introduce dead volume and cause peak tailing.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all connections are properly fitted to minimize dead volume.
-
-
Column Void or Contamination: A void at the head of the column or contamination of the column frit can distort the flow path and lead to tailing peaks.
-
Solution: If a void is suspected, you can try reversing and flushing the column (check the manufacturer's instructions first). If contamination is the issue, flushing with a series of strong solvents may help. If these measures fail, the column may need to be replaced.
-
Issue 3: Peak tailing worsens over time.
Potential Cause & Solution
-
Column Degradation: The stationary phase can degrade over time, especially when using aggressive mobile phases. This can expose more active silanol sites.
-
Solution: Replace the column with a new one of the same type. To prolong column life, always use a guard column and ensure your mobile phase is within the pH stability range of the column.
-
-
Sample Matrix Effects: Components in your sample matrix may be accumulating on the column, leading to active sites that cause tailing.
-
Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), before HPLC analysis to remove interfering matrix components.
-
Quantitative Data on Peak Tailing Mitigation
The following table provides illustrative data on how different mobile phase conditions can impact the peak asymmetry of this compound. Note: This data is representative and intended for educational purposes.
| Mobile Phase Composition | Mobile Phase pH | Peak Asymmetry Factor (As) | Observations |
| 80:20 Acetonitrile:Water | 7.0 | 2.5 | Severe peak tailing, inaccurate quantification. |
| 80:20 Acetonitrile:10mM Phosphate Buffer | 3.5 | 1.4 | Significant improvement in peak shape. |
| 80:20 Acetonitrile:10mM Phosphate Buffer with 0.1% TEA | 3.5 | 1.1 | Symmetrical peak, suitable for quantification. |
| 90:10 Hexane:Isopropanol with 0.1% DEA | N/A (Normal Phase) | 1.2 | Good peak shape for chiral separation on a suitable CSP. |
Detailed Experimental Protocol
This protocol is a starting point for the chiral separation of this compound and is based on methods found to be effective for similar chiral amines.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Procedure:
-
Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine.
-
Degas the mobile phase using an appropriate method (e.g., sonication or online degasser).
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the elution of the two enantiomers.
Troubleshooting Workflow
Caption: A flowchart illustrating the troubleshooting workflow for peak tailing in HPLC analysis.
References
- 1. chiraltech.com [chiraltech.com]
- 2. lctsbible.com [lctsbible.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. benchchem.com [benchchem.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. moravek.com [moravek.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. waters.com [waters.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. ijrpr.com [ijrpr.com]
Technical Support Center: Synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-1-(2,4-dichlorophenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for the synthesis of this compound are:
-
Asymmetric Reductive Amination: This is a direct synthesis approach starting from 2,4-dichloroacetophenone.[1] It involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then stereoselectively reduced to the desired chiral amine.
-
Resolution of a Racemic Mixture: This method involves the synthesis of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine, followed by separation of the (R)- and (S)-enantiomers using a chiral resolving agent, such as L-tartaric acid.[2][3]
Q2: What are the common byproducts observed during the synthesis of this compound via reductive amination?
A2: The most frequently encountered byproducts in the reductive amination of 2,4-dichloroacetophenone include:
-
1-(2,4-dichlorophenyl)ethanol: This alcohol is formed by the direct reduction of the starting ketone, 2,4-dichloroacetophenone. This side reaction competes with the desired imine formation and reduction.
-
N,N-bis[1-(2,4-dichlorophenyl)ethyl]amine (Tertiary Amine): This byproduct results from the "over-alkylation" of the newly formed primary amine, where it reacts with another molecule of the imine intermediate.
-
Residual Imine Intermediate: Incomplete reduction of the imine formed between 2,4-dichloroacetophenone and the amine source can lead to its presence as an impurity in the final product.
Q3: How can the formation of these byproducts be minimized?
A3: Several strategies can be employed to minimize byproduct formation:
-
To reduce alcohol formation: Use a reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (STAB), or perform the reaction in a two-step process where the imine is formed first, followed by the addition of the reducing agent.
-
To minimize tertiary amine formation: Use a large excess of the ammonia source relative to the ketone to increase the probability of the ketone reacting with the primary amine source rather than the product amine.[4]
-
To ensure complete imine reduction: Monitor the reaction progress by techniques like TLC or LC-MS to ensure all the imine intermediate has been consumed before workup.
Q4: What are potential impurities when using the chiral resolution method with L-tartaric acid?
A4: When using L-tartaric acid for resolution, potential impurities can include:
-
The undesired (S)-enantiomer: Incomplete separation of the diastereomeric salts can lead to contamination of the desired (R)-enantiomer with the (S)-enantiomer.
-
Residual L-tartaric acid: Inadequate removal of the resolving agent during the workup process can lead to its presence in the final product.
-
Diastereomeric salts: If the salt breaking step is incomplete, the diastereomeric salt of the (R)-amine with L-tartaric acid may remain.
Q5: How can I assess the enantiomeric purity of my final product?
A5: The enantiomeric excess (e.e.) of this compound is typically determined using chiral chromatography techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying the two enantiomers.[5][6][7]
Byproduct Summary in Reductive Amination
The following table summarizes the common byproducts in the reductive amination of 2,4-dichloroacetophenone and strategies to minimize their formation.
| Byproduct | Structure | Formation Pathway | Mitigation Strategies |
| 1-(2,4-dichlorophenyl)ethanol |
| Reduction of the starting ketone, 2,4-dichloroacetophenone. | Use of a selective reducing agent (e.g., STAB); two-step reaction protocol. |
| N,N-bis[1-(2,4-dichlorophenyl)ethyl]amine | Chemical structure not readily available | Reaction of the product amine with the imine intermediate. | Use of a large excess of the ammonia source.[4] |
| Imine Intermediate | Chemical structure not readily available | Incomplete reduction of the formed imine. | Monitor reaction to completion; ensure sufficient reducing agent. |
Experimental Protocol: Asymmetric Reductive Amination
This protocol provides a general methodology for the asymmetric reductive amination of 2,4-dichloroacetophenone. Note: This is a representative protocol and may require optimization.
Materials:
-
2,4-dichloroacetophenone
-
Ammonia source (e.g., ammonium acetate, aqueous ammonia)
-
Chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand)
-
Reducing agent (e.g., Hantzsch ester, sodium triacetoxyborohydride)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Standard laboratory glassware and equipment
Procedure:
-
To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloroacetophenone (1.0 eq), the ammonia source (1.5 - 5.0 eq), and the chiral catalyst (0.01 - 0.1 eq) in the anhydrous solvent.
-
Stir the mixture at the desired temperature (e.g., room temperature to 50 °C) to facilitate imine formation. Monitor the progress of imine formation by TLC or LC-MS.
-
Once imine formation is significant, add the reducing agent (1.2 - 2.0 eq) portion-wise to control any exothermic reaction.
-
Continue stirring the reaction mixture at the same temperature until the reaction is complete (as monitored by TLC or LC-MS, typically 12-48 hours).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion | - Inactive catalyst- Insufficient reaction time or temperature- Poor quality reagents or solvent | - Use a fresh batch of catalyst- Increase reaction time and/or temperature- Ensure all reagents and solvents are pure and anhydrous |
| High levels of alcohol byproduct | - Reducing agent is too reactive and not selective for the imine.- Premature addition of the reducing agent. | - Switch to a more selective reducing agent like STAB.- Allow for complete imine formation before adding the reducing agent. |
| Significant tertiary amine formation | - Insufficient amount of ammonia source. | - Increase the excess of the ammonia source. |
| Low enantioselectivity | - Non-optimal catalyst or reaction conditions.- Racemization of the product. | - Screen different chiral catalysts and reaction parameters (solvent, temperature).- Perform the reaction at a lower temperature. |
Logical Workflow for Synthesis and Byproduct Formation
The following diagram illustrates the synthetic pathway for this compound via reductive amination and the formation of common byproducts.
References
- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. uma.es [uma.es]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
impact of solvent choice on the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine. The focus is on the critical impact of solvent choice on the separation of enantiomers via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine?
A1: The success of chiral resolution by diastereomeric salt formation hinges on the difference in solubility between the two diastereomeric salts (R-amine•S-acid and S-amine•S-acid, or vice-versa). The ideal solvent will maximize this solubility difference, allowing one diastereomer to crystallize selectively while the other remains in the mother liquor. Solvent polarity is a key factor; a solvent that is too polar may dissolve both salts, while a non-polar solvent might cause both to precipitate, leading to poor separation and low enantiomeric excess.[1]
Q2: What are some common resolving agents for amines like 1-(2,4-dichlorophenyl)ethanamine?
A2: Chiral acids are typically used to resolve racemic amines. Commonly used resolving agents include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[2][3][4] For 1-(2,4-dichlorophenyl)ethanamine, (S)-mandelic acid has been successfully used.[5]
Q3: Can I use a solvent mixture for the resolution?
A3: Yes, solvent mixtures are often employed to fine-tune the polarity and solvating properties of the crystallization medium. For instance, a mixture of alcohols like isopropyl alcohol and ethanol has been documented for the resolution of 1-(2,4-dichlorophenyl)ethanamine.[5] Adjusting the ratio of the solvents can help optimize the differential solubility of the diastereomeric salts.
Q4: What is the optimal temperature for crystallization?
A4: The ideal crystallization temperature is dependent on the specific solvent system and the diastereomeric salts. A controlled, gradual cooling process often yields purer crystals. It is common to heat the solution to ensure complete dissolution and then cool it slowly to induce crystallization.[5]
Q5: How can I determine the enantiomeric excess (e.e.) of my resolved amine?
A5: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique can separate and quantify the two enantiomers, allowing for a precise measurement of the resolution's success.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No Crystals Form | 1. Solvent is too polar: The diastereomeric salt is too soluble. 2. Solution is too dilute: The concentration of the salt is below the saturation point. | 1. Use a less polar solvent or a solvent mixture. 2. Concentrate the solution by carefully evaporating some of the solvent.[1] |
| Oily Precipitate Forms | 1. Solvent is too non-polar or the solution is supersaturated. 2. Rapid cooling. | 1. Add a more polar co-solvent to increase solubility slightly. 2. Cool the solution more slowly to encourage crystal growth over precipitation. |
| Low Yield of Desired Diastereomer | 1. Suboptimal solvent system: The difference in solubility between the diastereomers is not large enough. 2. Crystallization time is too short: The desired diastereomer has not fully crystallized. | 1. Perform a solvent screen to find a system with better differential solubility. 2. Increase the crystallization time and monitor crystal formation. |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization of the undesired diastereomer. 2. Inadequate washing of the crystals. | 1. Recrystallize the diastereomeric salt from the same or a different solvent system. 2. Wash the filtered crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. |
Experimental Protocols
The following is a detailed protocol for the chiral resolution of racemic 1-(2,4-dichlorophenyl)ethanamine using (S)-mandelic acid, adapted from documented procedures.[5]
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid
-
Isopropyl alcohol
-
Ethanol
-
Acetone
-
Dichloromethane
-
4N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Diastereomeric Salt Formation and Crystallization:
-
Add (S)-mandelic acid (1 equivalent) to a 3:2 mixture of isopropyl alcohol and ethanol.
-
Heat the suspension to 60°C until a clear solution is formed.
-
Add racemic 1-(2,4-dichlorophenyl)ethanamine (1 equivalent) to the hot solution.
-
Cool the solution to 30°C over 2 hours and stir at this temperature for 24 hours.
-
Collect the colorless crystals by filtration and wash them with acetone.
-
-
Recrystallization of the Diastereomeric Salt:
-
Suspend the resulting salt in a 3:2 mixture of isopropyl alcohol and ethanol.
-
Heat the mixture to 60°C to obtain a clear solution.
-
Cool to room temperature and stir for 24 hours.
-
Filter the colorless crystals and wash with acetone.
-
-
Liberation of the Free (R)-Amine:
-
Suspend a portion of the purified salt in dichloromethane.
-
Add aqueous 4N sodium hydroxide solution.
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain (R)-1-(2,4-dichlorophenyl)ethanamine.
-
Quantitative Data
The following table presents illustrative data for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine based on the protocol described above.
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Recovered Amine |
| (S)-Mandelic Acid | Isopropyl alcohol / Ethanol (3:2) | ~40% | >98% |
For researchers conducting a solvent screen, the following template can be used to record and compare results:
| Solvent | Amine:Acid Ratio | Temperature (°C) | Yield of Salt (%) | e.e. of Amine (%) | Observations |
| Methanol | |||||
| Ethanol | |||||
| Acetonitrile | |||||
| Ethyl Acetate | |||||
| Solvent Mixture A | |||||
| Solvent Mixture B |
Visualizations
References
Technical Support Center: Enhancing the Enantiomeric Excess of (R)-1-(2,4-dichlorophenyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the enantiomeric excess (ee) of (R)-1-(2,4-dichlorophenyl)ethanamine. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the enantiomeric excess of this compound?
A1: The main strategies for obtaining enantiomerically enriched this compound include:
-
Enzymatic Kinetic Resolution (EKR): This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted. By stopping the reaction at approximately 50% conversion, the unreacted amine can be recovered with high enantiomeric excess.
-
Dynamic Kinetic Resolution (DKR): DKR is an advancement of EKR where the less reactive enantiomer is continuously racemized in situ.[1][2] This allows for a theoretical yield of up to 100% of the desired enantiomerically pure acylated product, which can then be deacylated to obtain the free amine.[1][2] This is often achieved by combining a lipase with a metal catalyst (e.g., palladium or ruthenium) for racemization.[1][2]
-
Asymmetric Synthesis: This approach involves synthesizing the desired (R)-enantiomer directly from a prochiral starting material, such as 2,4-dichloroacetophenone. A common method is asymmetric reductive amination using a chiral catalyst or auxiliary.
Q2: Which enzyme is commonly used for the kinetic resolution of primary amines like 1-(2,4-dichlorophenyl)ethanamine?
A2: Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is widely reported as an effective biocatalyst for the kinetic resolution of primary amines.[3][4][5] It often exhibits high enantioselectivity in the acylation of one of the enantiomers.
Q3: What is the role of the palladium or ruthenium catalyst in Dynamic Kinetic Resolution?
A3: In the DKR of primary amines, a palladium or ruthenium catalyst is used for the in situ racemization of the amine.[1][2] This means it continuously converts the slower-reacting enantiomer into the faster-reacting one, allowing the enzyme to eventually transform the entire racemic mixture into a single enantiomer of the acylated product.[1][2]
Q4: How can I determine the enantiomeric excess of my 1-(2,4-dichlorophenyl)ethanamine sample?
A4: The most common and reliable method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[6] Gas Chromatography (GC) with a chiral column is also a viable option. These techniques allow for the separation and quantification of the two enantiomers.
Troubleshooting Guides
Low or No Conversion in Enzymatic Kinetic Resolution
Problem: The enzymatic resolution of racemic 1-(2,4-dichlorophenyl)ethanamine shows minimal or no conversion to the acylated product.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | - Verify the storage conditions and age of the enzyme. - Test the enzyme activity with a standard substrate. - Consider purchasing a new batch of the enzyme. |
| Inappropriate Reaction Conditions | - Solvent: Screen different anhydrous organic solvents. Toluene and methyl tert-butyl ether (MTBE) are common choices. - Temperature: Optimize the reaction temperature. For Novozym 435, a range of 40-70°C is typical.[7] - Acyl Donor: The choice of acyl donor is critical. Ethyl methoxyacetate is often more effective than simple alkyl acetates for amine resolution.[8] |
| Substrate/Product Inhibition | - High concentrations of the amine substrate or the amide product can inhibit the enzyme. Try running the reaction at a lower substrate concentration or consider in-situ product removal if feasible. |
| Presence of Water | - Ensure all reagents and solvents are anhydrous. Water can lead to unwanted hydrolysis of the acyl donor and the product. The use of molecular sieves can be beneficial. |
Low Enantiomeric Excess (<90% ee)
Problem: The kinetic resolution proceeds, but the resulting enantiomeric excess of the unreacted this compound is not satisfactory.
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Enantioselectivity (E-value) | - Enzyme Choice: While Novozym 435 is a good starting point, screening other lipases may be necessary to find one with higher enantioselectivity for your specific substrate. - Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may decrease the reaction rate.[7] |
| Non-Optimal Acyl Donor | - The structure of the acyl donor can significantly influence the enantioselectivity. Experiment with different acylating agents (e.g., various esters or anhydrides). |
| Incorrect Conversion Level | - For EKR, achieving high ee for the remaining starting material requires careful monitoring of the reaction progress and stopping it as close to 50% conversion as possible. Overshooting or undershooting this conversion will result in lower ee. |
| Racemization of Product/Substrate | - In DKR, ensure the racemization catalyst is active and compatible with the enzymatic reaction. If the racemization is too slow compared to the enzymatic acylation, the DKR will not be efficient. |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-(2,4-dichlorophenyl)ethanamine
This protocol is adapted from procedures for similar primary amines and may require optimization.
Materials:
-
(±)-1-(2,4-dichlorophenyl)ethanamine
-
Novozym 435 (Candida antarctica lipase B, immobilized)
-
Ethyl methoxyacetate (acyl donor)
-
Anhydrous toluene (solvent)
-
4Å Molecular sieves (optional, but recommended)
-
Reaction vessel with magnetic stirrer and inert atmosphere (N₂ or Ar)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add (±)-1-(2,4-dichlorophenyl)ethanamine (1.0 equiv.) and anhydrous toluene.
-
Add Novozym 435 (typically 10-20 mg per mmol of amine).
-
Add ethyl methoxyacetate (0.6 equiv.).
-
Stir the reaction mixture at a constant temperature (e.g., 50°C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for potential reuse.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted this compound from the acylated (S)-enantiomer by column chromatography or acid-base extraction.
Protocol 2: Dynamic Kinetic Resolution of (±)-1-(2,4-dichlorophenyl)ethanamine
This protocol combines enzymatic acylation with in-situ racemization and is based on established methods for other primary amines.[1][3][9]
Materials:
-
(±)-1-(2,4-dichlorophenyl)ethanamine
-
Novozym 435
-
Palladium nanocatalyst (e.g., Pd-AmP-MCF) or a similar supported palladium catalyst[1][3]
-
Ethyl methoxyacetate
-
Anhydrous toluene
-
Anhydrous sodium carbonate or 4Å molecular sieves
-
Hydrogen gas (if required by the palladium catalyst for activation/racemization mechanism)
Procedure:
-
To a vial equipped with a magnetic stirring bar, add the palladium catalyst (1-5 mol%) and Novozym 435 (15-20 mg).[3]
-
Add anhydrous sodium carbonate or molecular sieves.[3]
-
Seal the vial and purge with an inert atmosphere (e.g., argon), followed by hydrogen if necessary.
-
Add a solution of (±)-1-(2,4-dichlorophenyl)ethanamine (1.0 equiv.) in anhydrous toluene.
-
Add ethyl methoxyacetate (1.2-1.5 equiv.).[3]
-
Stir the reaction mixture at 70°C.
-
Monitor the reaction for the formation of the single enantiomer of the acylated product by chiral HPLC or GC.
-
Upon completion, cool the reaction mixture and filter off the catalysts.
-
The acylated product can be purified by column chromatography.
-
The (R)-amide can then be deacylated under acidic or basic conditions to yield this compound.
Protocol 3: Asymmetric Synthesis via Enzymatic Reduction of a Precursor
An alternative route is the asymmetric reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor that can be converted to the desired amine.
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone
-
Ketoreductase (e.g., from Scheffersomyces stipitis CBS 6045)[6]
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
Procedure (based on literature for the ketone reduction): [6]
-
Prepare a reaction mixture containing the buffer, glucose, NADP+, and glucose dehydrogenase.
-
Add the ketoreductase.
-
Add a solution of 2-chloro-1-(2,4-dichlorophenyl)ethanone in a water-miscible co-solvent (e.g., isopropanol).
-
Stir the reaction at a controlled temperature (e.g., 30°C).
-
Monitor the conversion of the ketone to the chiral alcohol by HPLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by column chromatography.
-
The resulting chiral alcohol can then be converted to this compound through standard organic synthesis methods (e.g., conversion to an azide followed by reduction).
Data Presentation
The following tables summarize typical results for the dynamic kinetic resolution of primary amines analogous to 1-(2,4-dichlorophenyl)ethanamine, as specific data for this compound is limited in the cited literature. These should be used as a guide for expected outcomes.
Table 1: Dynamic Kinetic Resolution of Substituted 1-Phenylethylamines [3]
| Substrate | Catalyst System | Time (h) | Conversion (%) | ee (%) |
| 1-Phenylethylamine | Novozym 435, Pd-AmP-MCF | 6 | >99 | 99 |
| 1-(4-Methylphenyl)ethylamine | Novozym 435, Pd-AmP-MCF | 6 | >99 | 98 |
| 1-(4-Methoxyphenyl)ethylamine | Novozym 435, Pd-AmP-MCF | 16 | >99 | 99 |
| 1-(4-(Trifluoromethyl)phenyl)ethylamine | Novozym 435, Pd-AmP-MCF | 16 | 89 | 97 |
Table 2: Asymmetric Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol [6]
| Substrate | Biocatalyst | Yield (%) | ee (%) |
| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Ketoreductase from S. stipitis | 88.2 | 99.9 |
Visualizations
References
- 1. Chemoenzymatic dynamic kinetic resolution of primary amines using a recyclable palladium nanoparticle catalyst together with lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. scispace.com [scispace.com]
- 4. digital.csic.es [digital.csic.es]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines Using a Recyclable Palladium Nanoparticle Catalyst Together with Lipases [umu.diva-portal.org]
Technical Support Center: Production of (R)-1-(2,4-dichlorophenyl)ethanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of (R)-1-(2,4-dichlorophenyl)ethanamine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up.
Low Yield and Purity
Q1: We are experiencing a significant drop in yield when scaling up the synthesis of racemic 1-(2,4-dichlorophenyl)ethanamine. What are the likely causes and how can we mitigate them?
A1: Low yields during scale-up of the initial synthesis of the racemic amine can stem from several factors. Incomplete reactions, side reactions, and losses during workup are common culprits. For instance, in reductive amination processes, moisture can deactivate reagents.
Troubleshooting Steps:
-
Monitor Reaction Completion: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion before initiating workup.
-
Reagent and Solvent Quality: Ensure all reagents and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions.
-
Temperature Control: Inadequate heat transfer at a larger scale can lead to localized temperature variations, promoting side reactions. Ensure efficient stirring and use a reactor with appropriate heat exchange capacity.
-
Workup Optimization: Product can be lost during aqueous washes if the pH is not optimal for ensuring the amine is in its free base form, thus maximizing its solubility in the organic extraction solvent.[1]
Q2: Our final product, this compound, has low purity after purification. What are the common impurities and how can we remove them?
A2: Impurities can originate from starting materials or be process-related. Common impurities include the corresponding ketone (2,4-dichloroacetophenone) from incomplete reduction, and diastereomeric salts if the chiral resolution is incomplete.
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of the initial 2,4-dichloroacetophenone and other reagents.
-
Purification Method: Column chromatography is effective at a lab scale but can be challenging to scale up. Consider alternative methods like crystallization for purification.[1]
-
Crystallization Solvent: The choice of solvent is critical for effective purification by crystallization. The ideal solvent should provide a significant difference in solubility between the desired product and impurities.
Crystallization Resolution Issues
Q3: We are struggling with the diastereomeric salt crystallization for chiral resolution of 1-(2,4-dichlorophenyl)ethanamine. The separation of diastereomers is inefficient. What should we investigate?
A3: The success of diastereomeric crystallization hinges on the differential solubility of the two diastereomeric salts.[2] Key factors to optimize are the choice of resolving agent and the solvent system.
Troubleshooting Steps:
-
Screen Resolving Agents: While (S)-mandelic acid is a common choice, other chiral acids like tartaric acid and its derivatives can be screened to find one that forms diastereomeric salts with a greater solubility difference.
-
Optimize Solvent System: The solvent plays a crucial role in the crystallization process. A systematic screening of different solvents and solvent mixtures is recommended to identify a system that maximizes the solubility difference between the diastereomeric salts.[1]
-
Control Cooling Rate: Rapid cooling can lead to the co-precipitation of both diastereomers. A slow, controlled cooling profile is crucial for selective crystallization of the less soluble diastereomer.
-
Seeding: Introducing seed crystals of the desired diastereomeric salt can promote its crystallization and improve the enantiomeric excess of the product.
Q4: During scale-up of the crystallization resolution, we are observing inconsistent crystal size and form. Why is this happening and how can it be addressed?
A4: Maintaining consistent mixing and heat transfer is more challenging at a larger scale, which can lead to non-uniform supersaturation and temperature gradients within the crystallizer. This results in variations in nucleation and crystal growth, affecting crystal size distribution and morphology.
Troubleshooting Steps:
-
Agitation: Ensure the agitation is sufficient to maintain a homogenous suspension of crystals and a uniform temperature and concentration throughout the vessel.
-
Temperature Control: Implement precise temperature control to avoid rapid fluctuations that can lead to secondary nucleation and the formation of fine particles.
-
Supersaturation Control: Carefully control the rate of addition of the anti-solvent or the cooling rate to maintain a consistent level of supersaturation, which is the driving force for crystallization.
Troubleshooting Logic for Poor Chiral Separation via Crystallization
Caption: Troubleshooting logic for poor chiral separation.
Enzymatic Kinetic Resolution Issues
Q5: We are using a lipase for the kinetic resolution of 1-(2,4-dichlorophenyl)ethanamine, but the reaction is slow and the enantiomeric excess (ee) is low. What are the potential causes?
A5: The efficiency of enzymatic kinetic resolution is highly dependent on the choice of enzyme, acyl donor, solvent, and reaction conditions.
Troubleshooting Steps:
-
Enzyme Selection: Not all lipases are equally effective. Screening a panel of different lipases (e.g., from Candida antarctica, Burkholderia cepacia) is recommended to find the most selective and active enzyme for your substrate.
-
Acyl Donor: The nature of the acyl donor can significantly influence the reaction rate and enantioselectivity. Common acyl donors include ethyl acetate and ethyl methoxyacetate.
-
Solvent Choice: The solvent can affect enzyme activity and stability. Toluene and MTBE are often used for these reactions.
-
Temperature and pH: Enzymes have optimal temperature and pH ranges for their activity. Ensure the reaction is carried out under conditions that are optimal for the chosen lipase.
-
Water Content: A small amount of water is often necessary for lipase activity, but excess water can lead to hydrolysis of the acyl donor and the product, reducing the yield and ee.
Q6: The cost of the enzyme is a concern for scaling up our enzymatic resolution process. What strategies can we employ to make it more cost-effective?
A6: The cost of the biocatalyst is a significant factor in the economic feasibility of enzymatic resolutions on an industrial scale.
Cost-Reduction Strategies:
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support allows for easy recovery and reuse of the biocatalyst for multiple batches, significantly reducing the overall cost.
-
Dynamic Kinetic Resolution (DKR): In a kinetic resolution, the maximum theoretical yield of a single enantiomer is 50%. A DKR process combines the enzymatic resolution with in-situ racemization of the unreacted enantiomer, allowing for a theoretical yield of up to 100%.[3] This requires a compatible racemization catalyst that does not interfere with the enzyme.
-
Process Optimization: Optimizing reaction parameters such as substrate concentration, enzyme loading, and reaction time can improve the space-time yield and overall process efficiency, leading to lower production costs.
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Data Presentation
The following tables summarize key parameters for the production of this compound.
Table 1: Comparison of Chiral Resolution Methods
| Parameter | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution |
| Resolving Agent | Chiral Acid (e.g., (S)-mandelic acid) | Enzyme (e.g., Lipase) |
| Theoretical Max. Yield | 50% (without racemization) | 50% (without DKR) |
| Scalability | Well-established for large scale | Scalable, especially with immobilized enzymes |
| Key Challenges | Solvent screening, control of crystallization | Enzyme cost, stability, and reuse |
| Typical Enantiomeric Excess (ee) | >99% achievable with optimization | >99% achievable with selected enzymes |
Table 2: Indicative Process Parameters for Diastereomeric Salt Crystallization
| Parameter | Lab Scale (e.g., 50 g) | Pilot/Industrial Scale |
| Racemic Amine | 50 g | Scaled proportionally |
| (S)-Mandelic Acid | 40.2 g | Stoichiometric equivalent |
| Solvent | Isopropyl alcohol/Ethanol (3:2) | Optimization required |
| Crystallization Temperature | Cooled from 60°C to 30°C | Controlled cooling profile is critical |
| Stirring Time | 24 hours | Dependent on kinetics at scale |
| Typical Yield (of desired salt) | ~40% | Highly dependent on scale-up efficiency |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of 1-(2,4-dichlorophenyl)ethanamine with (S)-Mandelic Acid (Lab Scale)
This protocol is adapted from a representative synthesis.[4]
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine (50 g, 264.5 mmol)
-
(S)-Mandelic acid (40.2 g, 264.5 mmol)
-
Isopropyl alcohol (300 mL)
-
Ethanol (200 mL)
-
Acetone
-
Dichloromethane
-
4 N Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation and Initial Crystallization:
-
In a suitable reaction vessel, dissolve (S)-mandelic acid in a mixture of isopropyl alcohol and ethanol (3:2) by heating to 60°C.
-
To the hot, clear solution, add the racemic 1-(2,4-dichlorophenyl)ethanamine.
-
Slowly cool the solution to 30°C over 2 hours and continue stirring at this temperature for 24 hours.
-
Collect the resulting colorless crystals by filtration and wash with acetone.
-
-
Recrystallization:
-
Suspend the obtained salt in a fresh 3:2 mixture of isopropyl alcohol and ethanol.
-
Heat the suspension to 60°C until a clear solution is formed.
-
Allow the solution to cool to room temperature and stir for 24 hours.
-
Filter the colorless crystals and wash with acetone to yield the desired diastereomeric salt.
-
-
Liberation of the Free Amine:
-
Suspend a portion of the dried salt (e.g., 12.0 g) in dichloromethane (100 mL).
-
Add 4 N aqueous sodium hydroxide solution (30 mL) and stir the mixture for 1 hour at room temperature.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a colorless liquid.
-
Protocol 2: General Procedure for Enzymatic Kinetic Resolution of 1-(2,4-dichlorophenyl)ethanamine (Screening Scale)
This is a general guideline for screening conditions.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., ethyl acetate)
-
Organic solvent (e.g., toluene or MTBE)
-
Molecular sieves (for anhydrous conditions)
Procedure:
-
Reaction Setup:
-
To a vial containing the racemic amine (e.g., 0.6 mmol) in the chosen solvent (e.g., 1.5 mL), add the immobilized lipase (e.g., 15 mg).
-
Add molecular sieves if anhydrous conditions are required.
-
Add the acyl donor (e.g., 1.2 mmol).
-
-
Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-70°C) with agitation.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing the conversion and enantiomeric excess of the remaining amine and the acylated product by chiral HPLC.
-
-
Workup and Analysis:
-
Once the desired conversion is reached (typically around 50% for optimal ee of both enantiomers), filter off the immobilized enzyme.
-
The reaction mixture can then be analyzed directly or after removal of the solvent. The (R)-amine can be separated from the acylated (S)-amine by standard purification techniques such as chromatography or extraction.
-
References
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents for 1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis and separation of chiral amines are critical processes in the development of pharmaceuticals and fine chemicals. 1-(2,4-Dichlorophenyl)ethanamine is a key chiral intermediate for several active pharmaceutical ingredients. Its effective resolution into single enantiomers is, therefore, of significant industrial importance. This guide provides a comparative overview of common chiral resolving agents for this amine, supported by experimental data and detailed protocols to aid in the selection of an optimal resolution strategy.
The most prevalent method for the chiral resolution of amines is the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physicochemical properties of diastereomers, such as solubility, allowing for their separation by crystallization. The choice of resolving agent is crucial and often requires screening to identify the most effective one for a specific racemic compound. Commonly employed resolving agents for amines include chiral carboxylic acids such as tartaric acid and mandelic acid, as well as sulfonic acids like camphor-10-sulfonic acid.
Comparison of Chiral Resolving Agents
While specific comparative data for the resolution of 1-(2,4-dichlorophenyl)ethanamine is not extensively available in the public domain, a representative example of the resolution of the closely related 1-phenylethylamine can provide valuable insights into the relative performance of different resolving agents. The principles of diastereomeric salt formation and resolution are broadly applicable across structurally similar compounds.
Below is a summary of typical results obtained for the resolution of a racemic phenylethylamine derivative with commonly used chiral resolving agents.
Table 1: Comparison of Chiral Resolving Agents for a Representative Phenylethylamine Derivative
| Chiral Resolving Agent | Recovered Enantiomer | Diastereomeric Purity of Salt (%) | Yield of Resolved Amine (%) | Enantiomeric Excess (ee) of Amine (%) |
| L-(+)-Tartaric Acid | (R)-amine | >95 | ~40 | >98 |
| (S)-(+)-Mandelic Acid | (R)-amine | >98 | ~42 | >99 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | (S)-amine | >97 | ~38 | >98 |
| (1S)-(+)-10-Camphorsulfonic acid | (R)-amine | >96 | ~41 | >97 |
Note: The data presented in this table is representative of typical results for phenylethylamine derivatives and may vary for 1-(2,4-dichlorophenyl)ethanamine. Optimization of reaction conditions is crucial for achieving high yields and enantiomeric purity.
Experimental Protocols
Detailed methodologies are provided below for the key steps in a typical chiral resolution process via diastereomeric salt formation.
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve one molar equivalent of the racemic 1-(2,4-dichlorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
Addition of Resolving Agent: To the solution, add 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid). The resolving agent can be added as a solid or as a solution in the same solvent.
-
Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize. For complete crystallization, the mixture can be cooled further in an ice bath or refrigerator.
-
Isolation: Collect the crystalline diastereomeric salt by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum.
Protocol 2: Regeneration of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: Add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) to the suspension until the pH is basic (pH > 10). This will break the salt and liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., dichloromethane or diethyl ether). Perform the extraction multiple times to ensure complete recovery.
-
Drying: Dry the combined organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched 1-(2,4-dichlorophenyl)ethanamine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the resolved amine should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Sample Preparation: Prepare a dilute solution of the resolved amine in a suitable solvent.
-
Chromatographic Analysis: Inject the sample onto a chiral column. The two enantiomers will have different retention times, allowing for their separation and quantification.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine via diastereomeric salt formation.
Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.
A Comparative Guide to the Validation of HPLC Methods for the Enantiomeric Purity of (R)-1-(2,4-dichlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in the development of safe and effective pharmaceuticals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the validation of the enantiomeric purity of (R)-1-(2,4-dichlorophenyl)ethanamine. We will also explore alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Supercritical Fluid Chromatography (SFC), providing supporting data and detailed experimental protocols to inform method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) is the most common approach for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those commercialized under the Chiralpak® and Chiralcel® brands, are often the first choice for the separation of a broad range of chiral compounds, including primary amines like 1-(2,4-dichlorophenyl)ethanamine.
Proposed HPLC Method and Expected Performance
Based on established methods for similar chiral amines, a normal-phase HPLC method utilizing a polysaccharide-based CSP is proposed. The following table outlines the proposed method parameters and expected performance characteristics.
| Parameter | Proposed Method | Expected Performance |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or similar amylose-based CSP | Baseline separation of enantiomers |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) | Resolution (Rs) > 1.5 |
| Flow Rate | 1.0 mL/min | Selectivity (α) > 1.2 |
| Temperature | 25 °C | Tailing factor < 1.5 for both enantiomers |
| Detection | UV at 220 nm | - |
| Injection Volume | 10 µL | - |
| Analysis Time | < 15 minutes | - |
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of racemic 1-(2,4-dichlorophenyl)ethanamine in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Set the column oven temperature to 25 °C.
-
Equilibrate the Chiralpak® AD-H column with the mobile phase (n-Hexane / Isopropanol / Diethylamine, 90:10:0.1, v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector wavelength to 220 nm.
-
-
Analysis:
-
Inject 10 µL of the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (resolution).
-
Inject 10 µL of the sample solution.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity of the (R)-enantiomer using the following formula: Enantiomeric Purity (%) = [Area(R) / (Area(R) + Area(S))] x 100
-
Alternative Analytical Methods
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess, often with minimal sample preparation. The technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to induce a chemical shift difference between the enantiomers.
Experimental Protocol: NMR with Chiral Solvating Agent
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Reagents:
-
This compound sample.
-
A suitable chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)).
-
Deuterated chloroform (CDCl₃).
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., BINOL) to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum.
-
Identify a proton signal in the amine that shows clear separation for the two enantiomers in the presence of the CSA.
-
Integrate the signals corresponding to the (R) and (S) enantiomers.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (ee) based on the integration values.
-
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. Chiral SFC often provides faster separations and is considered a "greener" alternative to normal-phase HPLC due to the reduced use of organic solvents. Crown ether-based and polysaccharide-based CSPs have shown great success in the separation of chiral primary amines by SFC.[1]
Experimental Protocol: Chiral SFC
-
Instrumentation: An SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV detector.
-
Chromatographic Conditions:
-
Column: Crownpak® CR-I(+) (150 x 4.6 mm, 5 µm) or a polysaccharide-based column like Chiralpak® IA-3.
-
Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol or ethanol). For primary amines on Crownpak columns, an acidic additive is often required, while a basic additive is used with polysaccharide columns. A typical mobile phase could be CO₂ / Methanol with 0.1% trifluoroacetic acid (for Crownpak) or 0.1% diethylamine (for Chiralpak).
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at 220 nm.
-
-
Analysis: The procedure for sample preparation, injection, and data analysis is analogous to the HPLC method.
Method Comparison
The following table provides a comparative overview of the three techniques for the analysis of the enantiomeric purity of this compound.
| Feature | Chiral HPLC | Chiral NMR | Chiral SFC |
| Principle | Differential partitioning between a chiral stationary phase and a mobile phase. | Diastereomeric interactions with a chiral auxiliary leading to distinct NMR signals. | Differential partitioning between a chiral stationary phase and a supercritical fluid mobile phase. |
| Speed | Moderate (typically 5-20 min per sample). | Fast (typically < 10 min per sample). | Very fast (typically 1-5 min per sample).[2] |
| Resolution | High, baseline separation is often achievable. | Generally lower than chromatographic methods. | High, often superior to HPLC. |
| Sensitivity | High (UV detection). | Lower, requires more sample. | High (UV detection). |
| Solvent Consumption | High, especially for normal phase. | Low. | Low organic solvent consumption ("Green" technique). |
| Method Development | Can be time-consuming. | Relatively straightforward. | Can be complex, requires specialized equipment. |
| Quantitative Accuracy | High, well-established for validation.[3] | Can be less precise due to signal overlap and integration challenges. | High, comparable to HPLC. |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Caption: Workflow for Chiral HPLC Analysis.
Caption: Workflow for NMR Analysis of Enantiomeric Purity.
Conclusion
The validation of the enantiomeric purity of this compound can be reliably achieved using chiral HPLC with a polysaccharide-based chiral stationary phase. This method offers a balance of high resolution, sensitivity, and established validation protocols. For rapid screening or when orthogonal verification is required, chiral NMR spectroscopy provides a fast alternative, albeit with lower resolution and sensitivity. Chiral SFC stands out as a high-throughput and environmentally friendly option, often delivering superior separation efficiency in shorter analysis times. The choice of the most suitable method will depend on the specific requirements of the analysis, including sample throughput, required level of validation, and available instrumentation.
References
GC vs. HPLC for Chiral Analysis of (R)-1-(2,4-dichlorophenyl)ethanamine: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate enantioselective analysis of chiral compounds is paramount. (R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine for which precise enantiomeric purity determination is critical. The two primary chromatographic techniques for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on factors such as the physicochemical properties of the analyte, required sensitivity, and available instrumentation.[1] This guide provides an objective comparison of GC and HPLC for the chiral analysis of this compound, complete with experimental protocols and performance data.
At a Glance: GC vs. HPLC for Chiral Amine Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile enantiomers based on differential interaction with a chiral stationary phase in a gaseous mobile phase. | Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.[1] |
| Analyte Volatility | Requires volatile and thermally stable compounds. Derivatization is often necessary for amines.[2] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Derivatization | Typically mandatory for amines to increase volatility and improve separation. Common agents include trifluoroacetic anhydride. | Can be performed to improve detection, but direct analysis on a chiral stationary phase is common. |
| Chiral Stationary Phases (CSPs) | Commonly cyclodextrin-based capillary columns.[2] | Wide variety, with polysaccharide-based (e.g., cellulose, amylose) and Pirkle-type CSPs being highly effective for amines. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen, Nitrogen). | A wide range of organic solvents and buffers. Mobile phase additives are crucial for good peak shape and resolution of amines. |
| Temperature | High temperatures are required for volatilization. | Typically performed at or near ambient temperature. |
| Instrumentation Cost | Generally lower initial cost. | Generally higher due to high-pressure pumps and more complex detectors.[1] |
| Solvent Consumption | Minimal, primarily uses gases. | Higher, which can have cost and environmental implications.[1] |
Experimental Protocols
Gas Chromatography (GC) Method
Chiral GC analysis of amines like 1-(2,4-dichlorophenyl)ethanamine necessitates a derivatization step to enhance volatility and improve enantioselectivity.
1. Derivatization Protocol (N-Trifluoroacetylation):
-
Dissolve approximately 1 mg of the amine sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
2. GC-FID Conditions:
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: Chirasil-Dex CB (or equivalent cyclodextrin-based chiral capillary column), 25 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 2°C/min to 180°C.
-
Hold: 5 minutes at 180°C.
-
-
Detector Temperature: 270°C.
High-Performance Liquid Chromatography (HPLC) Method
Direct chiral separation of amines is readily achievable using HPLC with polysaccharide-based chiral stationary phases. The following method is adapted from the analysis of a structurally similar compound, alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol.[3][4]
1. Sample Preparation:
-
Dissolve the racemic standard of 1-(2,4-dichlorophenyl)ethanamine in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 230 nm.
Performance Comparison
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Retention Time (typical) | 15 - 25 minutes (post-derivatization) | 5 - 15 minutes |
| Resolution (Rs) | > 1.5 (baseline separation is achievable) | > 2.0 (excellent baseline separation is common) |
| Sample Throughput | Lower due to derivatization step and longer run times. | Higher due to direct injection and faster analysis. |
| Method Development | Can be more complex due to the need to optimize derivatization conditions. | More straightforward screening of columns and mobile phases. |
| Sensitivity | FID provides high sensitivity for carbon-containing compounds. | UV detection is suitable; sensitivity depends on the chromophore. Can be coupled with MS for higher sensitivity. |
Workflow Diagrams
Conclusion
Both GC and HPLC are powerful techniques for the chiral analysis of this compound.
HPLC is generally the preferred method for this type of analysis due to its direct approach, which avoids the time-consuming and potentially error-introducing derivatization step. The wide availability of highly effective polysaccharide-based chiral stationary phases offers excellent enantioselectivity for a broad range of amines.[5] The milder operating conditions of HPLC also prevent potential degradation of the analyte.
GC can be a viable alternative , particularly if an HPLC with a suitable chiral column is not available. While requiring derivatization, chiral GC with cyclodextrin-based columns can provide high-resolution separations. The choice between the two techniques will ultimately depend on the specific laboratory's instrumentation, throughput requirements, and the analytical challenge at hand. For routine quality control and high-throughput screening, HPLC is the more efficient and straightforward option.
References
A Comparative Guide to the Biological Efficacy of (R)- and (S)-1-(2,4-Dichlorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the (R)- and (S)-enantiomers of 1-(2,4-dichlorophenyl)ethanamine. While direct comparative studies on the biological efficacy of these specific enantiomers are not extensively available in peer-reviewed literature, this document consolidates existing information and provides a framework for their evaluation based on established principles of stereopharmacology and the known activities of structurally related compounds.
Introduction: The Significance of Chirality in Phenylethylamines
Phenylethylamines are a class of compounds that form the backbone of many endogenous neurotransmitters and synthetic drugs.[1] The presence of a chiral center, as in 1-(2,4-dichlorophenyl)ethanamine, means that the molecule exists as two non-superimposable mirror images, or enantiomers: (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activities.[1] These differences can manifest in various ways, including pharmacology, toxicology, and pharmacokinetics.[2] One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[3]
The differential activity of enantiomers arises from their three-dimensional spatial arrangement, which dictates how they interact with chiral biological macromolecules such as receptors, enzymes, and transporters.[1] Phenylethylamine derivatives are known to interact with adrenergic and dopaminergic signaling pathways, and the specific stereochemistry of a molecule can significantly influence its binding affinity and efficacy at these targets.[1][4] Therefore, the individual evaluation of the (R)- and (S)-enantiomers of 1-(2,4-dichlorophenyl)ethanamine is crucial for any drug discovery and development program.
Chemical and Physical Properties
A summary of the available chemical and physical properties for both enantiomers is presented below. This data is essential for the design of experimental protocols and the interpretation of biological assay results.
| Property | (R)-1-(2,4-Dichlorophenyl)ethanamine | (S)-1-(2,4-Dichlorophenyl)ethanamine |
| Molecular Formula | C₈H₉Cl₂N | C₈H₉Cl₂N |
| Molecular Weight | 190.07 g/mol | 190.07 g/mol |
| CAS Number | 133773-29-2 | 133492-69-0 |
| Appearance | Liquid (Predicted) | No data |
| Boiling Point | 256.4±25.0 °C (Predicted) | No data |
| Density | 1.262±0.06 g/cm³ (Predicted) | No data |
| pKa | 8.28±0.10 (Predicted) | No data |
Data sourced from publicly available chemical databases.
Known Biological Information and Potential Applications
Currently, there is a lack of specific, publicly available data directly comparing the biological efficacy of the (R)- and (S)-enantiomers of 1-(2,4-dichlorophenyl)ethanamine. However, the chemical structure suggests potential for biological activity. This compound is noted as a building block in the synthesis of pharmaceuticals and is of interest for biological research due to its structural similarity to other biologically active amines.[5]
Based on the broader class of phenylethylamines, potential areas of biological investigation for these enantiomers include:
-
Neurotransmitter Reuptake Inhibition: Structurally related phenethylamines are known to inhibit the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin.[4][6] It is plausible that one or both enantiomers of 1-(2,4-dichlorophenyl)ethanamine could exhibit similar activity.
-
Receptor Binding: These compounds could act as agonists or antagonists at various G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, or serotonergic receptors.[5]
-
Enzyme Inhibition: The amine moiety suggests potential interaction with enzymes such as monoamine oxidase (MAO).[7]
Proposed Experimental Protocols for Efficacy Comparison
To address the gap in knowledge regarding the differential efficacy of these enantiomers, a systematic experimental approach is required. The following protocols outline a suggested workflow for a comprehensive comparison.
1. Chiral Purity Assessment
-
Objective: To confirm the enantiomeric purity of the (R)- and (S)-1-(2,4-dichlorophenyl)ethanamine samples.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Stationary Phase: A suitable chiral stationary phase (CSP), such as a cyclodextrin-based or polysaccharide-based column, should be selected.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is typically used for normal-phase chiral separations. The exact composition should be optimized to achieve baseline separation of the two enantiomers.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Analysis: The enantiomeric excess (% ee) of each sample can be calculated from the peak areas of the two enantiomers.
2. In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant biological targets.
-
Method: Radioligand binding assays.
-
Target Selection: Based on the phenylethylamine scaffold, a primary screen should include dopamine transporters (DAT), norepinephrine transporters (NET), serotonin transporters (SERT), and a panel of adrenergic and dopaminergic receptor subtypes.
-
Procedure:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Incubate the membranes/receptors with a known radioligand for the target in the presence of increasing concentrations of the test compound (either (R)- or (S)-enantiomer).
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
3. In Vitro Functional Assays
-
Objective: To determine the functional activity (e.g., agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of each enantiomer at the identified targets.
-
Method: The choice of functional assay will depend on the target and its signaling pathway. Examples include:
-
For GPCRs: cAMP assays, calcium mobilization assays, or GTPγS binding assays.
-
For Transporters: Neurotransmitter uptake assays using synaptosomes or cells expressing the transporter of interest.
-
-
Procedure (Example: cAMP Assay for a Gs-coupled receptor):
-
Use cells stably expressing the receptor of interest.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add increasing concentrations of the test compound (either (R)- or (S)-enantiomer).
-
Stimulate the cells with an appropriate agonist if testing for antagonistic activity.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA).
-
Generate concentration-response curves and calculate EC50 or IC50 values.
-
Visualizing Experimental and Signaling Pathways
To aid in the conceptualization of the research process, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 7. Benzylamine - Wikipedia [en.wikipedia.org]
A Comparative Cost-Benefit Analysis of Synthetic Routes to (R)-1-(2,4-dichlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical consideration in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of three prominent synthetic routes to (R)-1-(2,4-dichlorophenyl)ethanamine, a valuable chiral building block: asymmetric reductive amination, asymmetric hydrogenation of the corresponding imine, and enzymatic synthesis using ketoreductases or transaminases. The analysis focuses on key performance indicators, cost-effectiveness, scalability, safety, and environmental impact to inform the selection of the most suitable method for research and large-scale production.
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this amine is paramount to the biological activity of the final drug substance, making enantioselective synthesis a key challenge. This guide evaluates the most common strategies to obtain this molecule, providing a data-driven cost-benefit analysis to aid in strategic decision-making.
At a Glance: Performance Comparison of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to this compound, starting from 2,4-dichloroacetophenone.
| Feature | Asymmetric Reductive Amination | Asymmetric Hydrogenation (of imine) | Enzymatic Synthesis (Ketoreductase/Transaminase) |
| Typical Yield | 85-95% | 90-99% | 90-99% |
| Enantiomeric Excess (ee) | 90-99% | >99% | >99% |
| Key Cost Driver | Chiral ligand and metal catalyst | Chiral ligand and metal catalyst | Enzyme and cofactor/co-substrate |
| Scalability | Readily scalable, but catalyst cost can be a factor.[1][2] | Highly scalable with established industrial processes.[1][2] | Highly scalable with established fermentation and biocatalysis technologies. |
| Safety Concerns | Use of flammable solvents and high-pressure hydrogen gas. | Use of high-pressure hydrogen gas and potentially pyrophoric catalysts.[1] | Generally safer, operates under milder conditions (aqueous media, atmospheric pressure). |
| Environmental Impact | Use of heavy metal catalysts and organic solvents. | Use of heavy metal catalysts and organic solvents. | Considered a "green" technology with biodegradable catalysts (enzymes) and often aqueous reaction media.[3][4] |
Route 1: Asymmetric Reductive Amination
Asymmetric reductive amination offers a direct, one-pot conversion of a ketone to a chiral amine. This method typically involves the reaction of the ketone (2,4-dichloroacetophenone) with an amine source in the presence of a chiral catalyst and a reducing agent.
Experimental Protocol:
A representative procedure for the asymmetric reductive amination of an aromatic ketone involves the following steps:
-
To a solution of the ketone (1 equivalent) and the amine source (e.g., ammonia or an ammonium salt, 1.5-2 equivalents) in a suitable solvent (e.g., methanol, isopropanol), is added a chiral catalyst system. This system is often formed in situ from a metal precursor (e.g., a ruthenium or iridium complex) and a chiral ligand (e.g., a derivative of BINAP or a chiral diamine).
-
The reaction mixture is then subjected to a reducing agent, which can be hydrogen gas under pressure or a hydride source like formic acid or isopropanol in transfer hydrogenation.
-
The reaction is monitored for completion by techniques such as TLC or HPLC.
-
Upon completion, the solvent is removed, and the product is isolated and purified by standard methods like column chromatography or crystallization.
Cost-Benefit Analysis:
-
Advantages:
-
High atom economy in a one-pot reaction.
-
Can achieve high yields and enantioselectivities.[5]
-
-
Disadvantages:
-
The cost of the chiral metal catalysts and ligands can be substantial, particularly for large-scale production.
-
Requires careful optimization of reaction conditions (temperature, pressure, solvent) to achieve high selectivity.
-
Use of high-pressure hydrogen gas poses safety challenges in an industrial setting.[1]
-
Route 2: Asymmetric Hydrogenation of Pre-formed Imine
This two-step approach involves the initial formation of the imine from 2,4-dichloroacetophenone and an amine source, followed by asymmetric hydrogenation of the isolated imine using a chiral catalyst.
Experimental Protocol:
-
Imine Formation: 2,4-dichloroacetophenone is reacted with an amine source (e.g., ammonia or a primary amine) in a suitable solvent, often with a dehydrating agent to drive the equilibrium towards the imine. The imine is then isolated and purified.
-
Asymmetric Hydrogenation: The purified imine is dissolved in a suitable solvent and hydrogenated in the presence of a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) under hydrogen pressure.
-
Work-up and purification are similar to the asymmetric reductive amination route.
Cost-Benefit Analysis:
-
Advantages:
-
Disadvantages:
-
Requires an additional step for imine formation and isolation, which can lower the overall yield and increase process time.
-
The stability of the imine can be a concern.
-
Shares the high cost of catalysts and safety concerns associated with high-pressure hydrogenation with the reductive amination route.
-
Route 3: Enzymatic Synthesis
Biocatalytic methods, utilizing either ketoreductases (KREDs) or transaminases (TAs), have emerged as powerful and sustainable alternatives for the synthesis of chiral amines.[3]
Ketoreductase (KRED) Mediated Asymmetric Reduction followed by Amination
This chemoenzymatic route involves the asymmetric reduction of the ketone to the corresponding (R)-alcohol, which is then converted to the amine.
Experimental Protocol:
-
Asymmetric Reduction: 2,4-dichloroacetophenone is incubated with a selected (S)-selective ketoreductase in a buffered aqueous solution. A cofactor regeneration system, such as glucose and glucose dehydrogenase, is typically required to recycle the NADPH/NADH cofactor. The reaction is monitored for the formation of (R)-1-(2,4-dichlorophenyl)ethanol.
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through various chemical methods, such as conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine source.
Cost-Benefit Analysis:
-
Advantages:
-
Disadvantages:
-
Requires a multi-step process (reduction followed by chemical conversion to the amine), which can impact overall yield and efficiency.
-
The cost of the enzyme and the cofactor can be significant, although cofactor regeneration systems help to mitigate this.[10]
-
The subsequent chemical steps for amine formation may be less "green."
-
Transaminase (TA) Mediated Asymmetric Synthesis
Transaminases can directly convert a ketone to a chiral amine in a single step by transferring an amino group from an amine donor.
Experimental Protocol:
-
Asymmetric Transamination: 2,4-dichloroacetophenone is incubated with an (R)-selective transaminase in a buffered aqueous solution. An amine donor, such as isopropylamine or alanine, is required in excess to drive the reaction equilibrium. Pyridoxal 5'-phosphate (PLP) is a required cofactor for transaminases.
-
The reaction is monitored for the formation of this compound.
-
The product is extracted from the aqueous phase and purified.
Cost-Benefit Analysis:
-
Advantages:
-
Disadvantages:
-
The reaction equilibrium can be unfavorable, often requiring a large excess of the amine donor or in situ product removal to drive the reaction to completion.[14]
-
The cost of the enzyme and the amine donor can be a factor, although enzyme immobilization and recycling can improve process economics.
-
Substrate and product inhibition can sometimes limit the achievable substrate loading.
-
Cost of Key Reagents and Catalysts
The following table provides an estimated cost comparison for key reagents and catalysts. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent/Catalyst | Estimated Price Range |
| 2,4-Dichloroacetophenone | $50 - $150 / kg |
| (R,R)-TsDPEN RuCl | ~$300 / 500 mg[15] |
| Ru(OAc)₂(BINAP) | ~$50 - $100 / 250 mg[16] |
| Ketoreductase Screening Kit | Often provided by suppliers for initial screening, with bulk pricing available upon request.[17][18] |
| Transaminase Screening Kit | Often provided by suppliers for initial screening, with bulk pricing available upon request.[19] |
| Bulk Ketoreductase/Transaminase | Price is highly dependent on the specific enzyme and scale; generally becomes more cost-effective at larger scales.[10] |
Logical Workflow of Synthetic Strategies
Caption: Synthetic pathways to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on a careful consideration of various factors including cost, desired enantiopurity, scale of production, and sustainability goals.
-
Asymmetric hydrogenation of the pre-formed imine is a robust and well-established method that consistently delivers high enantioselectivity, making it a strong candidate for industrial-scale production where process reliability is paramount.
-
Asymmetric reductive amination offers a more streamlined one-pot approach, which can be advantageous in terms of process efficiency, provided that high selectivity can be achieved and catalyst costs are manageable.
-
Enzymatic synthesis , particularly via transaminases , represents the most environmentally friendly and often safest route.[3][13] While initial enzyme screening and process optimization are required, the mild reaction conditions and high selectivity make it an increasingly attractive option, especially as the cost of enzymes continues to decrease and their performance improves through protein engineering. The ketoreductase route, while highly enantioselective, involves a multi-step process that may be less efficient overall.
For drug development professionals, the scalability, safety, and regulatory aspects of asymmetric hydrogenation are well-understood. However, the growing emphasis on green chemistry and sustainable manufacturing positions enzymatic routes as a compelling long-term strategy.[3][4] A thorough techno-economic evaluation, considering the specific capabilities and resources of the manufacturing facility, is recommended before committing to a particular synthetic route for large-scale production.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Industrial-scale synthesis and applications of asymmetric hydrogenation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00924C [pubs.rsc.org]
- 4. ‘Green’ synthesis of amines from renewable resources? A detailed analysis of case studies using the CHEM21 green metrics toolkit - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]
- 9. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Quality Factory Price Supersmart Nadh - Ketoreductase (KRED) – SyncoZymes Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 11. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Green Chemistry: The Role of Enzymes in Sustainable Solutions-Amano Enzyme Inc. [amano-enzyme.com]
- 14. researchgate.net [researchgate.net]
- 15. crescentchemical.com [crescentchemical.com]
- 16. Sigma Aldrich [(R,R)-Teth-Tsdpen Rucl] 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 17. prozomix.com [prozomix.com]
- 18. codexis.com [codexis.com]
- 19. Transaminases - Almac [almacgroup.com]
A Comparative Guide to (R)-1-(2,4-dichlorophenyl)ethanamine and Other Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to (R)-1-(2,4-dichlorophenyl)ethanamine
This compound is a chiral primary amine that belongs to the family of substituted phenylethylamines. Its structure is characterized by a stereogenic center at the carbon atom bearing the amino group and a phenyl ring substituted with two chlorine atoms at positions 2 and 4. These structural features impart specific steric and electronic properties that can be exploited in asymmetric synthesis.
The presence of the dichloro-substituted phenyl ring can influence the stereochemical course of a reaction through steric hindrance and electronic effects. The electron-withdrawing nature of the chlorine atoms can affect the acidity of the amine proton and the nucleophilicity of the nitrogen atom.
Comparison with Other Chiral Building Blocks
The performance of a chiral building block is highly dependent on the specific reaction, substrates, and conditions. A common application for chiral amines is as a chiral auxiliary in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a key transformation in the synthesis of many pharmaceutical intermediates.
While specific comparative data for this compound in this context is scarce in the literature, we can infer its potential performance by comparing it to its parent compound, (R)-1-phenylethylamine (α-PEA), and other related chiral amines.
Structural Analogues and Their Performance
(R)-1-phenylethylamine (α-PEA) is one of the most widely used and cost-effective chiral amines. Its applications as a chiral auxiliary and in the formation of chiral ligands are extensively documented. The introduction of substituents on the phenyl ring, as in the case of this compound, is a common strategy to fine-tune the steric and electronic properties of the chiral auxiliary, potentially leading to improved stereoselectivity in certain reactions.
The following table summarizes representative data for the performance of various chiral amines in the asymmetric reduction of acetophenone, a common benchmark reaction. This data is intended to provide a comparative context for the expected performance of this compound.
| Chiral Auxiliary/Catalyst | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (R)-1-Phenylethylamine derived oxazaborolidine | Asymmetric Ketone Reduction | Acetophenone | >95 | 95 (R) | N/A |
| (1R,2S)-Norephedrine derived oxazaborolidine | Asymmetric Ketone Reduction | Acetophenone | 90 | 97 (R) | N/A |
| Chiral Diamine/Rh Complex | Asymmetric Transfer Hydrogenation | Acetophenone | 98 | 98 (R) | N/A |
| Chiral Amino Alcohol/Ru Complex | Asymmetric Hydrogenation | Acetophenone | >99 | >99 (R) | N/A |
Note: This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies. Direct experimental data for this compound in a comparable reaction was not found in the reviewed literature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of asymmetric syntheses. Below is a representative protocol for the asymmetric reduction of a ketone using a chiral auxiliary, which can be adapted for screening different chiral amines.
General Experimental Protocol for Asymmetric Ketone Reduction
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Chiral amine (e.g., (R)-1-phenylethylamine or other chiral primary amine)
-
Reducing agent (e.g., borane-tetrahydrofuran complex)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Deuterated chloroform (for NMR analysis)
-
Chiral stationary phase column (for HPLC analysis)
Procedure:
-
Formation of the Chiral Reagent (in situ): In a flame-dried, nitrogen-purged flask, dissolve the chiral amine (1.1 equivalents) in anhydrous tetrahydrofuran. Cool the solution to 0 °C and slowly add the borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 equivalents). Stir the mixture at this temperature for 30 minutes.
-
Reduction: To the solution of the chiral reagent, add a solution of the prochiral ketone (1.0 equivalent) in anhydrous tetrahydrofuran dropwise at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by the slow addition of methanol, followed by 1 M hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the yield. The enantiomeric excess of the chiral alcohol is determined by chiral high-performance liquid chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Logical Workflow for Chiral Auxiliary Selection
The process of selecting an appropriate chiral building block for a specific asymmetric transformation can be visualized as a logical workflow.
Caption: A logical workflow for the selection and optimization of a chiral building block.
Signaling Pathway Analogy in Asymmetric Catalysis
The mechanism of many asymmetric reactions can be conceptually compared to a signaling pathway, where the chiral catalyst or auxiliary acts as a receptor that recognizes the substrate and directs its transformation along a specific stereochemical path.
Caption: A simplified diagram representing the catalytic cycle in asymmetric synthesis.
Conclusion
This compound represents a potentially valuable chiral building block for asymmetric synthesis. Its substituted phenyl ring offers steric and electronic properties that may lead to high stereoselectivity in various transformations. However, a comprehensive evaluation of its performance in direct comparison to other established chiral amines is not extensively documented in the current scientific literature.
Researchers and drug development professionals are encouraged to include this compound in their screening of chiral auxiliaries, particularly in applications where electronic effects on the aromatic ring are anticipated to play a significant role in the stereochemical outcome. The provided experimental protocol offers a starting point for such evaluations. The selection of the optimal chiral building block remains an empirical science, and the systematic screening of a diverse range of auxiliaries is paramount to achieving the desired levels of stereoselectivity and efficiency in asymmetric synthesis.
Determining the Absolute Configuration of 1-(2,4-dichlorophenyl)ethanamine Enantiomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methods for determining the absolute configuration of the enantiomers of 1-(2,4-dichlorophenyl)ethanamine, a chiral amine of interest in pharmaceutical research and development. The determination of the absolute stereochemistry of chiral molecules is a critical step in drug discovery and development, as enantiomers can exhibit significantly different pharmacological and toxicological profiles.
This document outlines the principles and experimental protocols for several key techniques: classical chiral resolution with diastereomeric salt formation, X-ray crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral derivatizing agent (Mosher's method). While a specific experimental protocol for the chiral resolution of 1-(2,4-dichlorophenyl)ethanamine is available, detailed experimental data for the other techniques applied to this specific molecule are not readily found in the public domain. Therefore, this guide provides detailed general protocols for these methods and uses illustrative examples with closely related compounds to demonstrate their application and expected outcomes.
General Workflow for Determining Absolute Configuration
The process of determining the absolute configuration of a chiral molecule typically begins with the separation of the enantiomers from a racemic mixture. Once a pure enantiomer is isolated, various analytical techniques can be employed to elucidate its three-dimensional structure. The following diagram illustrates this general workflow.
Caption: General workflow for the separation and determination of the absolute configuration of enantiomers.
Comparison of Analytical Methods
The following table summarizes and compares the key aspects of the different methods for determining the absolute configuration of 1-(2,4-dichlorophenyl)ethanamine enantiomers.
| Method | Principle | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| Chiral Resolution & Derivatization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in solubility. | Racemic mixture, ~grams | Low | Well-established, scalable for preparative separation. | Trial-and-error for resolving agent and solvent selection; may not be universally applicable. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | High-quality single crystal of a salt or derivative of the pure enantiomer. | Low | Unambiguous determination of absolute configuration. | Crystal growth can be a significant bottleneck; requires a heavy atom for anomalous dispersion. |
| Vibrational Circular Dichroism (VCD) | Measurement of the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Pure enantiomer in solution (~5-15 mg). | Moderate | Applicable to a wide range of molecules in solution; no crystallization required. | Requires comparison with computationally expensive quantum mechanical calculations; weaker signals than ECD. |
| NMR with Chiral Derivatizing Agent (Mosher's Method) | Formation of diastereomeric amides with a chiral reagent (e.g., Mosher's acid chloride), leading to distinguishable NMR signals for the two enantiomers. | Pure enantiomer (~1-5 mg). | High | Relatively rapid analysis; requires only small amounts of sample; can be used to determine enantiomeric purity. | Requires chemical derivatization; interpretation can be complex for flexible molecules. |
Experimental Protocols
Chiral Resolution using Diastereomeric Salt Formation
This method relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Protocol for the Resolution of Racemic 1-(2,4-dichlorophenyl)ethanamine with (S)-Mandelic Acid
This protocol is adapted from a known synthetic procedure to specifically resolve the title compound.
Materials:
-
Racemic 1-(2,4-dichlorophenyl)ethanamine
-
(S)-Mandelic acid
-
Isopropyl alcohol (IPA)
-
Ethanol (EtOH)
-
Acetone
-
Dichloromethane (DCM)
-
4 N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-Mandelic acid (1 equivalent) in a 3:2 mixture of IPA and EtOH by heating to 60 °C to form a clear solution.
-
To the hot solution, add racemic 1-(2,4-dichlorophenyl)ethanamine (1 equivalent).
-
Cool the resulting solution to 30 °C over 2 hours and continue stirring at this temperature for 24 hours to allow for crystallization of the less soluble diastereomeric salt.
-
Collect the colorless crystals by filtration and wash them with cold acetone. This isolates the salt of (R)-1-(2,4-dichlorophenyl)ethanamine with (S)-mandelic acid.
-
To liberate the free amine, suspend the salt in DCM and add 4 N aqueous NaOH solution.
-
Stir the mixture for 1 hour at room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain this compound as a colorless liquid.
Expected Data: The yield and enantiomeric excess (ee) of the resolved (R)-enantiomer should be determined. The ee can be measured using chiral HPLC. The specific rotation of the purified enantiomer can also be measured and compared to literature values if available.
X-ray Crystallography
This technique provides an unambiguous determination of the absolute configuration by mapping the electron density of a single crystal. For a chiral amine, this typically involves the formation of a salt with a chiral or achiral acid to promote crystallization.
General Protocol for X-ray Crystallography of a Chiral Amine Salt:
Crystal Growth:
-
React the purified enantiomer of 1-(2,4-dichlorophenyl)ethanamine with a suitable acid (e.g., mandelic acid, tartaric acid, or a simple achiral acid) in a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, or use vapor diffusion or cooling crystallization techniques to grow single crystals of suitable size and quality for X-ray diffraction.
Data Collection and Structure Determination:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model and determine the absolute configuration using the anomalous dispersion effect, often quantified by the Flack parameter. A Flack parameter close to 0 for the determined configuration and close to 1 for the inverted structure confirms the assignment.
Illustrative Data (for a related compound): As a specific crystal structure for a salt of 1-(2,4-dichlorophenyl)ethanamine is not readily available, the following table presents typical crystallographic data that would be obtained for a similar chiral amine salt.
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₇Cl₂NO₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.123, 12.456, 15.789 |
| α, β, γ (°) | 90, 90, 90 |
| Flack Parameter | 0.02(3) |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the difference in absorbance of left and right circularly polarized infrared light. The resulting spectrum is highly sensitive to the absolute configuration of a chiral molecule. The experimental spectrum is then compared to a theoretically calculated spectrum to assign the absolute configuration.
General Protocol for VCD Analysis:
-
Dissolve the purified enantiomer of 1-(2,4-dichlorophenyl)ethanamine (5-15 mg) in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.
-
Record the VCD and IR spectra of the solution using a VCD spectrometer.
-
Perform quantum mechanical calculations (e.g., using Density Functional Theory - DFT) to predict the theoretical VCD and IR spectra for one of the enantiomers (e.g., the (R)-enantiomer).
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (which represents the (S)-enantiomer).
-
A good match in the sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration.
Illustrative VCD Workflow:
Caption: Workflow for determining absolute configuration using VCD spectroscopy.
NMR Spectroscopy with Mosher's Method
This method involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric amides. The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct chemical shifts for the protons near the chiral center, which can be used to deduce the absolute configuration.[1][2][3]
General Protocol for Mosher's Method:
-
In two separate NMR tubes, react a small amount (~1-2 mg) of the purified enantiomer of 1-(2,4-dichlorophenyl)ethanamine with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR spectra for both diastereomeric amides.
-
Assign the signals for the protons on either side of the newly formed amide bond.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers.
-
According to the Mosher's model for amides, protons on one side of the C-N bond will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the original amine.
Illustrative ¹H NMR Data for Mosher's Amides: As specific data for 1-(2,4-dichlorophenyl)ethanamine is unavailable, the following table provides an example of the expected chemical shift differences for a generic chiral amine, R-CH(NH₂)-R'.
| Proton | δ (S-amide) (ppm) | δ (R-amide) (ppm) | Δδ (δS - δR) (ppm) |
| CH₃ of ethanamine | 1.55 | 1.60 | -0.05 |
| CH of ethanamine | 5.20 | 5.15 | +0.05 |
| Aromatic Protons | 7.20-7.50 | 7.25-7.55 | ~0 |
A negative Δδ for the methyl protons and a positive Δδ for the methine proton would indicate a specific absolute configuration based on the established Mosher's model.
Conclusion
The determination of the absolute configuration of 1-(2,4-dichlorophenyl)ethanamine enantiomers can be approached through several robust analytical techniques. The choice of method will depend on factors such as the availability of instrumentation, the amount of sample, and whether a crystalline sample can be obtained. While chiral resolution via diastereomeric salt formation is a well-documented method for obtaining the enantiomers of this specific compound, a combination of techniques, such as chiral HPLC for determining enantiomeric purity and one of the spectroscopic methods (VCD or NMR) for absolute configuration assignment, provides a comprehensive and reliable approach for the stereochemical characterization of this important chiral building block. For an unambiguous and definitive assignment, X-ray crystallography remains the gold standard, provided that suitable crystals can be grown.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for (R)-1-(2,4-dichlorophenyl)ethanamine
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral compounds is paramount. This guide provides an objective comparison of two prevalent analytical methods for the enantiomeric purity determination of (R)-1-(2,4-dichlorophenyl)ethanamine: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). The presented data, while representative of typical inter-laboratory validation results, is compiled from various sources to illustrate a comparative framework.
The enantiomeric purity of this compound is a critical quality attribute, as the pharmacological and toxicological profiles of the (R) and (S) enantiomers can differ significantly. Therefore, robust and validated analytical methods are essential for accurate quantification of the desired enantiomer and its undesired counterpart.
Data Presentation
The following tables summarize the quantitative performance data for the two analytical methods as would be determined in a typical inter-laboratory validation study.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Chiral HPLC Method | Chiral Capillary Electrophoresis Method |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Range (µg/mL) | 0.1 - 100 | 0.5 - 150 |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (RSD%) | ||
| - Intra-day | ≤ 1.5% | ≤ 2.0% |
| - Inter-day | ≤ 2.0% | ≤ 2.5% |
| Resolution (Rs) | > 2.0 | > 1.8 |
Table 2: Inter-Laboratory Precision Study Results (Repeatability and Reproducibility)
| Laboratory | Chiral HPLC (% RSD) | Chiral CE (% RSD) |
| Lab 1 | 0.85 | 1.10 |
| Lab 2 | 0.92 | 1.25 |
| Lab 3 | 0.88 | 1.18 |
| Repeatability (RSDr) | 0.88 | 1.18 |
| Reproducibility (RSDR) | 1.25 | 1.65 |
Experimental Protocols
Detailed methodologies for the Chiral HPLC and Chiral Capillary Electrophoresis methods are provided below.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the enantioselective separation and quantification of (R)- and (S)-1-(2,4-dichlorophenyl)ethanamine.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard of this compound in the mobile phase to a final concentration of 10 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 10 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 10 µg/mL of racemic 1-(2,4-dichlorophenyl)ethanamine in the mobile phase.
Data Analysis: The enantiomeric purity is calculated by determining the area percentage of the (R)-enantiomer peak relative to the total area of both the (R) and (S) enantiomer peaks.
Method 2: Chiral Capillary Electrophoresis (CE)
This method provides an alternative high-efficiency technique for the enantiomeric separation of 1-(2,4-dichlorophenyl)ethanamine.
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 2.5) containing 20 mM sulfated-β-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 20°C
-
Detection Wavelength: 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Sample Preparation:
-
Standard Solution: Dissolve the reference standard of this compound in 10 mM HCl to a concentration of 50 µg/mL.
-
Sample Solution: Dissolve the sample in 10 mM HCl to a concentration of 50 µg/mL.
-
System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of racemic 1-(2,4-dichlorophenyl)ethanamine in 10 mM HCl.
Data Analysis: The enantiomeric purity is determined by calculating the corrected peak area percentage of the (R)-enantiomer relative to the sum of the corrected peak areas of both enantiomers.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental Workflow for Chiral HPLC Analysis.
Caption: Experimental Workflow for Chiral CE Analysis.
A Comparative Guide to the Stability of (R)-1-(2,4-dichlorophenyl)ethanamine and Other Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of (R)-1-(2,4-dichlorophenyl)ethanamine under various stress conditions. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document leverages data from structurally similar chiral amines and general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development and quality control of pharmaceuticals containing chiral amine moieties.
Data Presentation: Comparative Stability Under Forced Degradation
The stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish the intrinsic stability of a molecule.[1][2] The following tables summarize the expected stability profile of this compound in comparison to a similar chiral amine, DL-alpha-Methylbenzylamine, under typical forced degradation conditions.
Disclaimer: The data for this compound is extrapolated based on the known reactivity of the amine functional group and the dichlorophenyl moiety.
Table 1: Stability under Hydrolytic Conditions
| Condition | This compound (Expected) | DL-alpha-Methylbenzylamine[3][4] |
| Acidic (0.1 N HCl, 60°C, 24h) | Likely stable. The amine group will be protonated, which generally increases stability against nucleophilic attack. | Generally stable. |
| Neutral (Water, 60°C, 24h) | Expected to be stable. | Stable. |
| Basic (0.1 N NaOH, 60°C, 24h) | Potential for some degradation, although generally expected to be stable. | Stable. |
Table 2: Stability under Oxidative and Photolytic Conditions
| Condition | This compound (Expected) | DL-alpha-Methylbenzylamine[3][4] |
| Oxidative (3% H₂O₂, RT, 24h) | Susceptible to oxidation at the amine group, potentially forming N-oxides or other oxidation products. The electron-withdrawing nature of the dichlorophenyl ring may influence reactivity. | Incompatible with strong oxidizing agents. |
| Photolytic (ICH Q1B, 200 W h/m² UV, 1.2 million lux h visible) | Potential for degradation, including reactions involving the chlorine atoms on the phenyl ring or the amine group. | Data not available, but aromatic amines can be susceptible to photodecomposition. |
Table 3: Stability under Thermal and Environmental Conditions
| Condition | This compound (Expected) | DL-alpha-Methylbenzylamine[3][4] |
| Thermal (60°C, 7 days) | Expected to be stable in the solid state. | Stable. |
| Environmental | May absorb carbon dioxide from the air to form a carbamate salt. | Stable, but absorbs carbon dioxide from the air. Store under an inert atmosphere. |
Experimental Protocols: Forced Degradation Studies
The following is a generalized protocol for conducting forced degradation studies on a chiral amine drug substance like this compound.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[1]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
HPLC system with a UV/PDA detector and a chiral column (e.g., polysaccharide-based CSP)[5]
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 60°C for 7 days. Dissolve the stressed solid in the initial solvent for analysis.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.
-
-
Analytical Method:
-
Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system.
-
Column: A chiral stationary phase (CSP) column suitable for amine separation.
-
Mobile Phase: A suitable mixture of a non-polar solvent (e.g., hexane) and a polar organic solvent (e.g., isopropanol or ethanol) with a basic additive (e.g., diethylamine) to improve peak shape.[5]
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Analysis: Inject the stressed samples and a non-stressed control solution into the HPLC system. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow of a forced degradation study and potential degradation pathways.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. DL-alpha-Methylbenzylamine CAS 618-36-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. DL-alpha-Methylbenzylamine | 618-36-0 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
A Comparative Review of Synthetic Methodologies for (R)-1-(2,4-dichlorophenyl)ethanamine
Introduction
(R)-1-(2,4-dichlorophenyl)ethanamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The stereochemistry at the benzylic position is often crucial for the biological activity and efficacy of the final drug substance. Consequently, the development of efficient and stereoselective synthetic methods for this chiral amine is of paramount importance. This guide provides a comparative overview of the principal synthetic strategies for obtaining this compound, including classical resolution, asymmetric synthesis through reductive amination, and enzymatic methods. Detailed experimental protocols and comparative data are presented to assist researchers and drug development professionals in selecting the most suitable method for their needs.
Key Synthetic Strategies
The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches:
-
Classical Resolution of Racemic Mixtures: This traditional method involves the separation of a racemic mixture of 1-(2,4-dichlorophenyl)ethanamine.
-
Asymmetric Synthesis: These methods aim to directly synthesize the desired (R)-enantiomer with high stereoselectivity.
-
Enzymatic Synthesis: This approach utilizes enzymes to catalyze the stereoselective production of the target amine.
The following sections will delve into the details of each of these strategies, providing comparative data and representative experimental protocols.
Comparison of Synthetic Methods
| Method | Key Features | Yield (%) | Enantiomeric Excess (e.e., %) | Key Reagents | Advantages | Disadvantages |
| Classical Resolution | Diastereomeric salt formation and crystallization.[1] | Up to 50% (theoretical for one enantiomer) | >99% (after recrystallization) | Chiral acid (e.g., mandelic acid) | Simple, well-established technique. High enantiopurity achievable. | Theoretical yield limited to 50%. Requires a suitable resolving agent. Can be labor-intensive. |
| Asymmetric Reductive Amination | One-pot conversion of a ketone to a chiral amine.[3][4] | Varies | Varies | Chiral catalyst/ligand, reducing agent (e.g., NaBH4, H2) | Potentially high atom economy. Direct synthesis of the desired enantiomer. | Catalyst can be expensive. Optimization of reaction conditions may be required. |
| Enzymatic Synthesis (Ketoreductase & Chemical Amination) | Two-step process involving enzymatic reduction of a ketone to a chiral alcohol, followed by chemical conversion to the amine.[5] | High (e.g., 88.2% for alcohol)[5] | >99% for the alcohol[5] | Ketoreductase, cofactor (e.g., NADPH), aminating agent | High stereoselectivity. Environmentally friendly ("green") approach. Mild reaction conditions. | Multi-step process. Enzyme and cofactor can be costly. |
| Enzymatic Synthesis (Transaminase) | Direct conversion of a ketone to a chiral amine using a transaminase.[6] | High | >99% | Transaminase, amine donor (e.g., isopropylamine) | One-step, highly selective process. Green and sustainable. | Enzyme availability and stability can be limiting factors. |
Detailed Methodologies and Experimental Protocols
Classical Resolution using Mandelic Acid
This method relies on the formation of diastereomeric salts between the racemic amine and a chiral acid, which can then be separated by fractional crystallization.
Experimental Protocol:
-
Salt Formation: A solution of racemic 1-(2,4-dichlorophenyl)ethanamine in a suitable solvent (e.g., ethanol) is treated with a solution of (R)-(-)-mandelic acid.
-
Crystallization: The mixture is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt, this compound-(R)-mandelate.
-
Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., NaOH) to liberate the free this compound, which is then extracted with an organic solvent.
Asymmetric Reductive Amination
This approach involves the direct conversion of 2,4-dichloroacetophenone to the chiral amine in a one-pot reaction.
Experimental Protocol:
-
Imine Formation: 2,4-dichloroacetophenone is reacted with an ammonia source (e.g., ammonia or an ammonium salt) in the presence of a chiral catalyst (e.g., a chiral phosphoric acid or a transition metal complex with a chiral ligand) to form a chiral imine intermediate in situ.
-
Reduction: The imine is then reduced using a suitable reducing agent (e.g., Hantzsch ester, sodium borohydride, or catalytic hydrogenation) to yield the desired (R)-amine.[7][8]
Enzymatic Synthesis via Ketoreductase
This two-step chemoenzymatic route involves the highly selective reduction of the prochiral ketone followed by conversion of the resulting chiral alcohol to the amine.
Experimental Protocol:
-
Enzymatic Reduction: 2-chloro-1-(2,4-dichlorophenyl)ethanone is reduced using a ketoreductase (e.g., from Scheffersomyces stipitis) in a buffered aqueous solution.[5] A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often employed to recycle the expensive NADPH cofactor.[5] This step yields (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol with high enantiomeric excess.[5]
-
Conversion to Amine: The resulting chiral alcohol is then converted to the amine. This can be achieved through various chemical transformations, such as conversion to an azide followed by reduction, or through a Mitsunobu reaction with a nitrogen nucleophile.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to this compound.
Conclusion
The synthesis of this compound can be accomplished through several distinct methodologies, each with its own set of advantages and disadvantages. Classical resolution is a straightforward and effective method for obtaining high enantiopurity, but its yield is inherently limited. Asymmetric synthesis, particularly through reductive amination, offers a more direct and atom-economical approach, though it may require optimization of catalysts and reaction conditions. Enzymatic methods, utilizing either ketoreductases or transaminases, represent a powerful and environmentally friendly strategy, often providing excellent stereoselectivity under mild conditions. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized reagents and equipment.
References
- 1. Buy this compound hydrochloride (EVT-1708505) | 791098-94-7 [evitachem.com]
- 2. Cas 133773-29-2,this compound | lookchem [lookchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling (R)-1-(2,4-dichlorophenyl)ethanamine
This document provides crucial safety protocols and logistical procedures for the handling and disposal of (R)-1-(2,4-dichlorophenyl)ethanamine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the required PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses and face shield | Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin | Chemical-resistant gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body | Protective clothing | A complete suit protecting against chemicals or, at a minimum, a laboratory coat and close-toed footwear.[1][2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory | Air-purifying respirator | Where risk assessment shows it is appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) as a backup to engineering controls.[1] If the respirator is the sole means of protection, a full-face supplied air respirator should be used.[1] |
Operational and Disposal Plans
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of the chemical and ensuring the safety of laboratory personnel.
Handling:
-
Ventilation: Always use this substance in a well-ventilated area or outdoors.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[3]
-
Exposure Avoidance: Avoid contact with skin, eyes, and personal clothing.[2] Avoid breathing fumes, dust, mist, gas, or vapors.[2]
Storage:
-
Conditions: Store in a dark place under an inert atmosphere at room temperature.[4]
-
Containers: Keep containers tightly closed when not in use.[3]
Disposal Procedures
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill Containment:
-
Control and Contain: Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb: Mix with sand, vermiculite, or other inert absorbent material.[1][2]
-
Collect: Sweep or vacuum up the absorbed material and place it into a suitable, labeled, and closable container for disposal.[1][2]
Waste Disposal:
-
Chemical Waste: Dispose of the chemical waste at an approved waste disposal facility.[3][5]
-
Contaminated Materials: Dispose of contaminated gloves and other protective equipment in accordance with applicable laws and good laboratory practices.[1]
-
Regulations: Consult local, state, and federal regulations for proper disposal methods.[2]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
